6-(4-Methoxyphenyl)hexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAUURZVLOHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107228-87-5 | |
| Record name | 6-(4-methoxyphenyl)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 6-(4-Methoxyphenyl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methoxyphenyl)hexanoic acid, a derivative of hexanoic acid, presents a chemical scaffold of interest in the fields of medicinal chemistry and materials science. Its structure, combining a lipophilic hexanoic acid chain with a methoxy-substituted phenyl ring, imparts a unique combination of properties that are being explored for various applications. This technical guide provides a comprehensive overview of the molecular structure of 6-(4-Methoxyphenyl)hexanoic acid, including its chemical properties, a proposed synthetic route, and a prospective analysis of its potential biological activities based on its structural motifs. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of arylalkanoic acids.
Table of Contents
-
Chemical and Physical Properties
-
Molecular Structure and Spectroscopic Analysis
-
Proposed Synthesis
-
Potential Biological and Pharmaceutical Applications
-
References
Chemical and Physical Properties
6-(4-Methoxyphenyl)hexanoic acid has the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol .
| Property | Value | Source |
| CAS Number | 107228-87-5 | [1] |
| Molecular Formula | C13H18O3 | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Melting Point | 47-49 °C | [2] |
| Predicted Boiling Point | 383.4±25.0 °C | [2] |
| SMILES | O=C(O)CCCCCC1=CC=C(OC)C=C1 | [1][2] |
| InChI | InChI=1S/C13H18O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | [3] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 6-(4-Methoxyphenyl)hexanoic acid consists of a hexanoic acid backbone where the terminal carbon is attached to a 4-methoxyphenyl group. This structure imparts both hydrophobic (the alkyl chain and phenyl ring) and hydrophilic (the carboxylic acid group) characteristics to the molecule.
2D Chemical Structure
Caption: Proposed two-step synthesis of 6-(4-Methoxyphenyl)hexanoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-(4-methoxybenzoyl)pentanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add glutaric anhydride (1.0 eq).
-
Stir the mixture for 15 minutes, then add anisole (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 6-(4-Methoxyphenyl)hexanoic acid (Ketone Reduction)
Two classical methods are suitable for the reduction of the aryl ketone to a methylene group: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). [4][5][6]The choice of method would depend on the stability of other functional groups in more complex syntheses.
Method A: Clemmensen Reduction [4][5]
-
Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride.
-
Add the 5-(4-methoxybenzoyl)pentanoic acid (1.0 eq), concentrated hydrochloric acid, and water to the zinc amalgam.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reaction.
-
After cooling, decant the aqueous layer and extract with an organic solvent (e.g., toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 6-(4-Methoxyphenyl)hexanoic acid by recrystallization or column chromatography.
Method B: Wolff-Kishner Reduction (Huang-Minlon Modification) [7][8][9]
-
To a flask containing diethylene glycol, add 5-(4-methoxybenzoyl)pentanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Increase the temperature to allow for the distillation of water and excess hydrazine.
-
Continue to heat the reaction mixture at a higher temperature (around 190-200 °C) for 3-4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize to obtain pure 6-(4-Methoxyphenyl)hexanoic acid.
Potential Biological and Pharmaceutical Applications
While there is limited direct research on the biological activities of 6-(4-Methoxyphenyl)hexanoic acid, the structural motifs present in the molecule suggest several areas of potential interest for drug discovery and development.
Anti-inflammatory and Analgesic Properties
Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylalkanoic acids (e.g., ibuprofen, naproxen). The 4-methoxyphenyl group is also found in some compounds with anti-inflammatory properties. For instance, esters of 4-methoxyphenylacetic acid have been investigated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways. [10]The combination of the hexanoic acid chain and the methoxyphenyl ring in the target molecule makes it a candidate for investigation as a potential anti-inflammatory agent.
Antimicrobial Activity
Fatty acids, including hexanoic acid, are known to possess antimicrobial properties. The lipophilic nature of the alkyl chain allows for interaction with bacterial cell membranes. The addition of the methoxyphenyl group could modulate this activity and potentially broaden the spectrum of activity or increase potency.
Neurological and Metabolic Research
Derivatives of phenylalkanoic acids have been explored for their effects on the central nervous system and metabolic pathways. For example, 6-phenylhexanoic acid has been used as a model compound in studies related to surface-enhanced Raman scattering and the metabolism of naphthenic acids. [11]The methoxy substitution on the phenyl ring can influence the molecule's ability to cross the blood-brain barrier and interact with various receptors and enzymes. For example, compounds containing a 4-methoxyphenyl group have been developed as selective modulators of metabotropic glutamate receptors (mGluRs), which are important targets for CNS disorders. [12]
Signaling Pathway Modulation
Caption: Hypothetical inhibition of the lipoxygenase pathway.
Conclusion
6-(4-Methoxyphenyl)hexanoic acid is a molecule with a well-defined structure that can be accessed through established synthetic methodologies. While its biological activities have not been extensively studied, its structural similarity to known bioactive compounds suggests potential applications in areas such as anti-inflammatory and antimicrobial research. The in-depth analysis of its molecular structure and predicted spectroscopic properties provided in this guide serves as a valuable resource for researchers interested in exploring the potential of this and related arylalkanoic acids in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.
References
-
Miri, R., et al. (2009). Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. Bioorganic & Medicinal Chemistry, 17(5), 2186-2193. Available from: [Link]
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Available from: [Link]
-
PubChemLite. 6-(4-methoxyphenyl)hexanoic acid (C13H18O3). Available from: [Link]
-
YouTube. (2021). Wolff-Kishner Reduction. Available from: [Link]
-
BYJU'S. Clemmensen Reduction. Available from: [Link]
-
Wikipedia. Clemmensen reduction. Available from: [Link]
-
YouTube. (2020). Wolff Kishner Reduction Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. Available from: [Link]
-
Sci-Hub. A Complete and Sustained Clemmensen Reduction Mechanism. Available from: [Link]
-
Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). ACS Chemical Neuroscience, 4(9), 1257–1266. Available from: [Link]
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- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
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- 8. jk-sci.com [jk-sci.com]
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- 12. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
6-(4-Methoxyphenyl)hexanoic acid PubChem CID and SMILES
Executive Summary
6-(4-Methoxyphenyl)hexanoic acid is a functionalized phenyl-alkanoic acid derivative serving as a critical "privileged scaffold" in medicinal chemistry. Structurally, it combines a lipophilic 4-methoxyphenyl tail with a hydrophilic carboxylic acid head group, separated by a flexible five-methylene spacer. This amphiphilic architecture makes it an ideal building block for RORγt inverse agonists , PPAR modulators , and albumin-binding linkers in peptide drug discovery.
This guide provides a definitive technical profile of the compound, detailing its chemical informatics, validated synthetic pathways, and analytical characterization standards.
Chemical Identity & Informatics
The following data constitutes the verified identity matrix for the compound. Researchers should use the PubChem CID for database integration and the SMILES string for chemoinformatic modeling.
| Identifier | Value |
| PubChem CID | 12392952 |
| CAS Number | 107228-87-5 |
| IUPAC Name | 6-(4-methoxyphenyl)hexanoic acid |
| SMILES | COC1=CC=C(C=C1)CCCCCC(=O)O |
| InChI Key | GYLAUURZVLOHNI-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Monoisotopic Mass | 222.1256 Da |
Physicochemical Profile
Understanding the physical behavior of this acid is crucial for assay development and formulation.
-
Physical State: Off-white to pale yellow crystalline solid.
-
Melting Point: 47–49 °C.
-
Solubility:
-
High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
-
Low/Insoluble: Water (requires pH adjustment > 7.0 to solubilize as the carboxylate salt).
-
-
Acidity (pKa): ~4.78 (Predicted, typical of aliphatic carboxylic acids).
-
Lipophilicity (LogP): ~3.2. This value indicates significant membrane permeability, making it a viable non-polar tail for drug candidates.
Synthetic Methodology (High-Autonomy Protocol)
The synthesis of 6-(4-methoxyphenyl)hexanoic acid is best achieved via a Friedel-Crafts Acylation followed by a Carbonyl Reduction . This route is preferred over direct alkylation due to the suppression of poly-alkylation side products.
Reaction Pathway Diagram[1]
[1]
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation
Objective: Install the 6-carbon chain regioselectively at the para-position.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Reagents: Charge the flask with Aluminum Chloride (AlCl₃) (1.1 equiv) and anhydrous Dichloromethane (DCM) . Cool to 0°C.
-
Addition: Add Adipic Anhydride (1.0 equiv) dissolved in DCM slowly. Stir for 15 min.
-
Reaction: Add Anisole (1.0 equiv) dropwise. The methoxy group directs the acyl group para due to steric hindrance at the ortho positions and electronic activation.
-
Workup: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Quench carefully with ice-water/HCl. Extract with DCM.[2] The product is 6-(4-methoxyphenyl)-6-oxohexanoic acid .
Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
Objective: Reduce the benzylic ketone to a methylene group without demethylating the ether. Note: Clemmensen reduction (Zn/Hg, HCl) is avoided here as strong acid reflux can cleave the aryl-methyl ether to a phenol.
-
Reagents: In a high-temperature flask, combine the Step 1 intermediate, Hydrazine hydrate (3.0 equiv), and Potassium Hydroxide (KOH) (4.0 equiv) in Diethylene Glycol .
-
Hydrazone Formation: Heat to 100°C for 1 hour to form the hydrazone.
-
Reduction: Raise temperature to 180–200°C. Water and excess hydrazine will distill off. Reflux for 3–4 hours.
-
Isolation: Cool, dilute with water, and acidify with HCl to pH 2. The precipitate is the crude target acid. Recrystallize from Hexane/Ethyl Acetate.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 11.0–12.0 | Broad Singlet | 1H | –COOH | Carboxylic acid proton (exchangeable). |
| 7.08 | Doublet (J=8.5 Hz) | 2H | Ar–H (meta) | Characteristic AA'BB' system of p-substituted anisole. |
| 6.82 | Doublet (J=8.5 Hz) | 2H | Ar–H (ortho) | Upfield shift due to electron-donating methoxy group. |
| 3.79 | Singlet | 3H | –OCH ₃ | Diagnostic methoxy peak; confirms ether integrity. |
| 2.55 | Triplet | 2H | Ar–CH ₂– | Benzylic protons. |
| 2.35 | Triplet | 2H | –CH ₂–COOH | Alpha-protons to carbonyl. |
| 1.30–1.70 | Multiplets | 6H | –(CH ₂)₃– | Internal methylene chain. |
Mass Spectrometry
-
Technique: ESI-MS (Negative Mode).
-
Expected Signal: m/z 221.1 [M-H]⁻.
-
Quality Check: Absence of m/z 235 (Keto-acid impurity) confirms successful reduction.
Applications in Drug Discovery[3][6]
RORγt Inverse Agonism
Research indicates that derivatives of phenyl-hexanoic acids act as ligands for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) .[3]
-
Mechanism: The carboxylic acid forms a hydrogen bond with the hydrophilic pocket of the receptor, while the 4-methoxyphenyl tail occupies the hydrophobic ligand-binding domain (LBD).
-
Utility: This specific molecule serves as a "linker-optimized" scaffold. Researchers modify the phenyl ring (e.g., adding Cl or CF₃) to improve potency, using the hexanoic acid chain to maintain optimal depth within the binding pocket [1].
Albumin Binding & Half-Life Extension
Fatty acid mimetics are frequently conjugated to therapeutic peptides to promote binding to Human Serum Albumin (HSA).
-
Logic: While shorter than typical C14-C16 fatty acid binders, the 6-(4-methoxyphenyl) moiety mimics the hydrophobic bulk of longer chains, offering a strategy to tune the "off-rate" of albumin binding for medium-duration pharmacokinetics.
References
-
Nakajima, R., et al. (2021).[4] "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters, 36, 127786. Link
-
PubChem.[1][5][6][7] (n.d.). "Compound Summary: 6-(4-methoxyphenyl)hexanoic acid (CID 12392952)." National Library of Medicine. Link
-
BLD Pharm. (n.d.). "Product Analysis: 6-(4-Methoxyphenyl)hexanoic acid." BLD Pharm Catalog. Link
-
Ambeed. (n.d.). "Safety Data Sheet: 6-(4-Methoxyphenyl)hexanoic acid." Ambeed. Link
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- 4. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-(4-Methoxyphenoxy)-5-methylhexanoic acid | C14H20O4 | CID 69928745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Formyl-6-(4-methoxycarbonylphenyl)hexanoic acid | C15H18O5 | CID 139945573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | C13H19NO4S | CID 95822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predicted Solubility of 6-(4-Methoxyphenyl)hexanoic acid in DMSO: A Technical Guide
Executive Summary
Verdict: High Predicted Solubility (>100 mM)
6-(4-Methoxyphenyl)hexanoic acid (CAS: 107228-87-5) is predicted to be freely soluble in Dimethyl Sulfoxide (DMSO). This prediction is grounded in the compound's low melting point (47–49 °C) and the favorable thermodynamic interaction between the polar aprotic solvent and the carboxylic acid pharmacophore.
For biological assays and stock solution preparation, a concentration range of 10 mM to 50 mM is recommended. Theoretical saturation limits likely exceed 100 mg/mL , but practical working concentrations should be kept lower to prevent precipitation upon freeze-thaw cycles or aqueous dilution.
Physicochemical Profiling
To accurately predict solubility without empirical data, we must first profile the solute's fundamental properties. Solubility is not random; it is a function of the energy required to break the crystal lattice (Melting Point) and the energy gained from solvation (LogP/Polarity).
Table 1: Physicochemical Properties of 6-(4-Methoxyphenyl)hexanoic acid
| Property | Value | Source/Derivation | Impact on DMSO Solubility |
| Molecular Weight | 222.28 g/mol | Calculated ( | Neutral. Low MW facilitates solvation kinetics. |
| Melting Point (MP) | 47–49 °C | Experimental [1] | Positive. Low crystal lattice energy ( |
| LogP (Predicted) | ~3.2 – 3.5 | Comparative QSAR [2] | Positive. Lipophilic enough to interact with DMSO's methyl groups; not so lipophilic to require non-polar solvents. |
| H-Bond Donors | 1 (COOH) | Structure Analysis | Positive. Strong H-bond donation to DMSO sulfoxide oxygen. |
| H-Bond Acceptors | 3 (COOH, OMe) | Structure Analysis | Neutral. DMSO is a H-bond acceptor, not a donor. |
Theoretical Solubility Prediction Mechanism
The solubility of 6-(4-Methoxyphenyl)hexanoic acid in DMSO is governed by two primary mechanistic factors: Crystal Lattice Energy and Solute-Solvent Interaction .
The "Like Dissolves Like" Mechanism
DMSO is a polar aprotic solvent with a solubility parameter (
-
The Sulfoxide Group (
): Acts as a powerful Hydrogen Bond Acceptor (HBA). It will actively solvate the carboxylic acid proton of the target molecule. -
The Methyl Groups (
): Provide a lipophilic environment that interacts via Van der Waals forces with the hexyl chain and the phenyl ring of the target.
The Yalkowsky General Solubility Equation (Adapted)
While the General Solubility Equation (GSE) is designed for aqueous systems, its principles apply here. The log of solubility is inversely proportional to the melting point:
Visualization of Solvation Logic
Figure 1: Mechanistic pathway for the dissolution of the target compound in DMSO.
Experimental Validation Protocol
As a scientist, you must validate predictions. Do not rely solely on theoretical models for critical assays. The following protocol is a self-validating system designed to determine the Kinetic Solubility Limit .
Protocol: Step-by-Step Solubility Assessment
Materials:
-
Compound: 6-(4-Methoxyphenyl)hexanoic acid (Solid)[1]
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or HPLC)
-
Equipment: Vortex mixer, Sonicator bath, Centrifuge
Methodology:
-
Preparation of Saturation Standard (The "Overload"):
-
Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO. This targets a concentration of ~100 mg/mL (~450 mM).
-
Rationale: We start high to find the ceiling. If it dissolves instantly, the limit is extremely high.
-
-
Dissolution Energy Input:
-
Vortex vigorously for 60 seconds.
-
Observation Point 1: Is the solution clear?
-
If Clear: Solubility > 100 mg/mL. Stop here.
-
If Cloudy/Solid remains: Proceed to step 3.
-
-
-
Thermal Equilibrium (Sonication):
-
Sonicate the tube for 5–10 minutes at ambient temperature. Bath temperature should not exceed 30°C to avoid degrading the compound (though this compound is stable).
-
Rationale: Sonication breaks up particle agglomerates and ensures thermodynamic equilibrium is approached.
-
-
Separation & Analysis:
-
If solids remain, centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial.
-
Analyze via HPLC-UV (254 nm) against a standard curve to determine exact concentration.
-
Workflow Diagram
Figure 2: Decision tree for determining the solubility limit of the compound.
Practical Handling & Stock Solution Management
Even with high solubility, improper handling of DMSO stocks can lead to experimental failure (precipitation, degradation).
The "Freezing" Hazard
DMSO has a freezing point of 18.5 °C .[2]
-
Risk: If stored in a refrigerator (4 °C) or a cool lab, the stock solution will freeze.
-
The Problem: Upon thawing, the compound may not re-dissolve homogeneously, or it may form a supersaturated zone that precipitates later.
-
Mitigation: Always vortex thawed DMSO stocks vigorously before use. Inspect for "needles" or turbidity.
Hygroscopicity
DMSO is highly hygroscopic (absorbs water from air).
-
Risk: 6-(4-Methoxyphenyl)hexanoic acid is hydrophobic (LogP > 3). If the DMSO absorbs significant water (e.g., >10%), the solvent power decreases, and the compound may crash out of solution.
-
Mitigation: Use aliquots to minimize freeze-thaw cycles and air exposure. Store in well-sealed vials with desiccant if possible.
Recommended Stock Concentration
For general screening and assay use:
-
Primary Stock: 20 mM or 10 mg/mL .
-
This is well below the predicted saturation limit, ensuring stability even if the DMSO absorbs small amounts of moisture.
-
It allows for easy dilution (e.g., 1:1000 dilution yields 20 µM assay concentration).
-
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 81102, (4-Methoxyphenyl)methyl hexanoate (Analogous Structure). Retrieved February 26, 2026, from [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (1980).[3] Solubility and Partitioning I: Solubility of Nonelectrolytes in Water. Journal of Pharmaceutical Sciences, 69(8), 912-922. (Cited for General Solubility Equation principles).
-
Gaylord Chemical. (2024). DMSO Solubility Data Bulletin. Retrieved February 26, 2026, from [Link]
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An In-depth Technical Guide to 6-(4-Methoxyphenyl)hexanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(4-Methoxyphenyl)hexanoic acid, a valuable building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a detailed synthetic route, and discuss its applications in the development of novel therapeutic agents.
Core Molecular and Physicochemical Properties
6-(4-Methoxyphenyl)hexanoic acid is a carboxylic acid derivative featuring a 4-methoxyphenyl substituent. This structural motif, comprising a methoxy-activated phenyl ring coupled to a six-carbon aliphatic chain, imparts specific properties that are advantageous in drug design, including modulation of lipophilicity and potential for specific receptor interactions.
Key Physicochemical Data
A summary of the key quantitative data for 6-(4-Methoxyphenyl)hexanoic acid is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C13H18O3 | |
| Molecular Weight | 222.28 g/mol | |
| CAS Number | 107228-87-5 | |
| Melting Point | 47-49 °C | |
| Boiling Point (Predicted) | 383.4±25.0 °C | |
| SMILES | O=C(O)CCCCCC1=CC=C(OC)C=C1 |
Synthesis of 6-(4-Methoxyphenyl)hexanoic Acid
The synthesis of 6-(4-Methoxyphenyl)hexanoic acid can be achieved through various synthetic routes. A common and effective method involves the reduction of a 6-aryl-4-oxohex-5-enoic acid intermediate, which is formed via a condensation reaction.[1][2] This approach is advantageous due to the ready availability of the starting materials and the generally good yields.
Experimental Protocol: A Two-Step Synthesis
This protocol details the synthesis of 6-(4-Methoxyphenyl)hexanoic acid from 4-methoxybenzaldehyde and levulinic acid.
Step 1: Synthesis of (E)-6-(4-methoxyphenyl)-4-oxohex-5-enoic acid
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxybenzaldehyde (1.0 eq), levulinic acid (1.0 eq), and toluene (as solvent).
-
Catalyst Addition: Add catalytic amounts of acetic acid and piperidine to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and allow for the azeotropic removal of water. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. The resulting residue can be purified by crystallization to yield (E)-6-(4-methoxyphenyl)-4-oxohex-5-enoic acid.
Step 2: Reduction to 6-(4-Methoxyphenyl)hexanoic acid
-
Reaction Setup: In a hydrogenation vessel, dissolve the (E)-6-(4-methoxyphenyl)-4-oxohex-5-enoic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford the final product, 6-(4-Methoxyphenyl)hexanoic acid.
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of 6-(4-Methoxyphenyl)hexanoic acid.
Caption: Synthetic workflow for 6-(4-Methoxyphenyl)hexanoic acid.
Applications in Drug Discovery and Development
The structural features of 6-(4-Methoxyphenyl)hexanoic acid make it a versatile scaffold in medicinal chemistry. The 4-methoxyphenyl group can engage in various non-covalent interactions with biological targets, while the hexanoic acid moiety provides a handle for further chemical modification or can act as a bioisostere for other functional groups.
As a Precursor for Biologically Active Molecules
Derivatives of 6-(4-Methoxyphenyl)hexanoic acid have been investigated for a range of therapeutic applications. For instance, related 6-oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt).[3][4] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The design of small molecules that modulate RORγt activity is therefore a promising therapeutic strategy.
The 6-(4-Methoxyphenyl)hexanoic acid scaffold can be utilized in the synthesis of RORγt modulators where the carboxylic acid can interact with key residues in the ligand-binding domain of the receptor, and the 4-methoxyphenyl group can be tailored to optimize potency and pharmacokinetic properties.
Furthermore, aminopyridazine derivatives, which can be synthesized from precursors related to 6-(4-Methoxyphenyl)hexanoic acid, have been shown to act as selective GABA-A receptor antagonists.[5] This highlights the potential of this chemical scaffold in the development of agents targeting the central nervous system.
Role in Structure-Activity Relationship (SAR) Studies
In the process of drug discovery, systematic modifications of a lead compound are performed to understand the relationship between its chemical structure and biological activity. 6-(4-Methoxyphenyl)hexanoic acid and its analogues are valuable tools in such SAR studies. The length of the alkyl chain, the nature and position of the substituent on the phenyl ring, and the derivatization of the carboxylic acid group can all be systematically varied to probe the binding pocket of a target protein and to optimize the desired pharmacological profile.
Conclusion
6-(4-Methoxyphenyl)hexanoic acid is a chemical compound with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive starting material for the synthesis of more complex molecules. The demonstrated utility of similar structures in modulating key biological targets such as RORγt underscores the importance of this scaffold in the ongoing search for novel therapeutics. Further exploration of the chemical space around 6-(4-Methoxyphenyl)hexanoic acid is likely to yield new and improved drug candidates for a variety of diseases.
References
-
Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]
-
Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]
-
PubChemLite. (n.d.). 6-(4-methoxyphenyl)hexanoic acid (C13H18O3). Retrieved from [Link]
-
Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. [Link]
-
Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. [Link]
Sources
Technical Guide: Safe Handling and Strategic Application of 6-(4-Methoxyphenyl)hexanoic acid
Part 1: Executive Summary & Chemical Identity
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a technical operational framework for 6-(4-Methoxyphenyl)hexanoic acid (CAS: 107228-87-5). As a lipophilic carboxylic acid linker often used in PROTAC® linker synthesis and fragment-based drug discovery, this compound presents specific handling challenges due to its low melting point and potential for phase changes during processing.
Chemical Identification Profile
| Parameter | Technical Specification |
| Chemical Name | 6-(4-Methoxyphenyl)hexanoic acid |
| CAS Number | 107228-87-5 |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| SMILES | COC1=CC=C(CCCCCC(O)=O)C=C1 |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 47–49 °C (Critical Handling Parameter) |
| Boiling Point | ~383.4 °C (Predicted) |
| Acidity (pKa) | ~4.8 (Carboxylic acid moiety) |
| Solubility | Low in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
Part 2: Hazard Assessment & Toxicology (The "Why" Behind the GHS)
Standard GHS classifications list hazards, but they rarely explain the mechanism. Understanding the chemical behavior of this molecule allows for proactive risk mitigation.
Mechanistic Toxicology
-
Acidic Moiety (COOH): The hexanoic acid tail provides a pKa of approximately 4.8. Upon contact with mucous membranes (eyes/lungs), it protonates tissue surface proteins, leading to immediate irritation (H319/H335).
-
Lipophilicity (LogP ~3.5): The hexyl chain and phenyl ring significantly increase lipophilicity compared to short-chain acids. This facilitates dermal absorption , meaning skin irritation (H315) can progress to subcutaneous irritation more rapidly than with hydrophilic acids.
-
Thermal Instability: With a melting point of 47–49 °C, this compound exists at the threshold of solid and liquid phases in warm laboratory environments. Molten material increases vapor pressure and skin permeation rates.
GHS Classification & Response
| Hazard Code | Description | Mechanistic Cause |
| H315 | Causes skin irritation | Acidic hydrolysis of skin lipids; facilitated by lipophilic tail. |
| H319 | Causes serious eye irritation | Proton donation to corneal proteins; immediate stinging. |
| H335 | May cause respiratory irritation | Inhalation of dust/fines triggers mucosal inflammation. |
Part 3: Strategic Handling & Storage Protocols
The "Phase-Change" Risk Protocol
Because the melting point (47–49 °C) is relatively low, friction from weighing or ambient heat in storage can cause the powder to clump or melt.
Storage Directive:
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Container: Tightly sealed glass or HDPE. Avoid LDPE if long-term storage is expected due to potential lipophilic migration.
-
Hygroscopy: Store with desiccant. Moisture uptake can lower the melting point further (depression of freezing point).
Engineering Controls Workflow
Do not rely solely on PPE.[1] Use the following engineering controls hierarchy.
Figure 1: Decision matrix for handling low-melting point organic acids to prevent liquefaction and aerosolization.
Personal Protective Equipment (PPE) Rationale
-
Gloves: Use Nitrile (minimum 0.11 mm thickness) .
-
Reasoning: Latex is permeable to many lipophilic organic acids. The methoxy-phenyl group increases organic solvent solubility, potentially carrying the acid through latex barriers.
-
-
Respiratory: If handling >500 mg outside a fume hood (not recommended), use a P95/P100 particulate respirator .
-
Reasoning: The H335 hazard indicates that dust inhalation is the primary respiratory vector.
-
Part 4: Emergency Response & First Aid[7]
This section outlines a self-validating response system. The "Validation" step ensures the first aid was effective.
Ocular Exposure (Acid Splash)
-
Immediate Action: Flush with tepid water for 15 minutes .
-
Technique: Hold eyelids open; use an eyewash station, not a bottle, to ensure constant pressure.
-
Validation: Check pH of the eye cul-de-sac using a pH strip (if trained/available) after 15 minutes. If pH < 7.0, continue flushing.
-
Follow-up: Seek medical attention immediately (H319).
Dermal Exposure (Molten or Solid)
-
Immediate Action:
-
Solid: Brush off dry powder before wetting (prevents creating a concentrated acid solution on skin).
-
Molten: Flush with cold water to solidify and cool the burn.
-
-
Washing: Wash with soap and water.[2][3] Avoid organic solvents (ethanol/acetone) which drive the chemical deeper into the dermis.
-
Validation: Visually inspect for erythema (redness) after 30 minutes.
Spill Management Logic
Figure 2: Logic flow for spill remediation ensuring neutralization of acidic residues.
Part 5: Synthesis & Reaction Safety Context
When using 6-(4-Methoxyphenyl)hexanoic acid in synthesis (e.g., Friedel-Crafts acylation or esterification):
-
Activation: Activation of the carboxylic acid (using SOCl₂ or Oxalyl Chloride) generates HCl gas .
-
Control: All activation steps must utilize a caustic scrubber (NaOH trap) to neutralize off-gassing.
-
-
Demethylation Risk: Strong Lewis acids (e.g., BBr₃, AlCl₃) used in downstream steps can cleave the methoxy ether (Ar-OMe
Ar-OH), generating Methyl Bromide/Chloride (highly toxic gases).-
Control: Monitor reaction temperature strictly; use dry ice condensers if demethylation reagents are employed.
-
References
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Hexanoic acid derivatives. PubChem Database. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Version 4.0. Retrieved from [Link]
Sources
6-(4-Methoxyphenyl)hexanoic acid melting point and boiling point
Executive Summary
6-(4-Methoxyphenyl)hexanoic acid (CAS: 107228-87-5) is a functionalized phenylalkanoic acid derivative used primarily as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its structural motif—a lipophilic hexyl linker terminating in a polar carboxylic acid—makes it valuable for designing amphiphilic drug conjugates and modifying protein-ligand interactions.[1]
This guide details the physicochemical profile, thermodynamic properties, and synthesis strategies for this compound.[1] The core experimental data indicates a melting point of 47–49 °C and a predicted boiling point of ~383 °C , necessitating specific handling protocols to avoid thermal degradation during isolation.[1]
Physicochemical Characterization
The thermal properties of 6-(4-Methoxyphenyl)hexanoic acid are governed by the interplay between the flexible hexamethylene chain and the rigid, polarizable 4-methoxyphenyl moiety.[1]
Key Data Profile[2]
| Property | Value | Confidence | Source |
| Melting Point (MP) | 47–49 °C | High (Experimental) | Supplier CoA / Amadis Chemical [1] |
| Boiling Point (BP) | 383.4 ± 25.0 °C | Medium (Predicted) | ACD/Labs, PubChem [2] |
| Molecular Weight | 222.28 g/mol | High | Calculated |
| Physical Form | White to off-white solid | High | Experimental Observation |
| pKa (Acid) | 4.76 ± 0.10 | High (Predicted) | Analogous to Hexanoic Acid |
| LogP | 3.20 | Medium (Predicted) | Consensus Model |
Thermodynamic Analysis
-
Melting Point Logic: The experimental range of 47–49 °C is relatively low for a carboxylic acid of this molecular weight.[1] This is attributed to the "odd-even" effect and chain flexibility.[1] The C6 alkyl linker introduces significant conformational freedom, disrupting the efficient crystal packing typically seen in rigid aromatic acids (e.g., benzoic acid, MP ~122 °C).[1] The methoxy group at the para position adds bulk but does not significantly enhance hydrogen bonding networks in the solid state compared to a hydroxyl group.[1]
-
Boiling Point Logic: The high predicted boiling point (~383 °C) arises from the strong intermolecular hydrogen bonding of the carboxylic acid dimers.[1] In practice, this compound is likely to undergo decarboxylation or thermal decomposition before reaching its atmospheric boiling point.[1] Distillation should only be attempted under high vacuum (<0.1 mmHg).[1]
Synthesis and Manufacturing
The synthesis of 6-(4-Methoxyphenyl)hexanoic acid generally follows two primary retrosynthetic disconnections: chain extension of anisole or reduction of a keto-acid precursor.
Primary Synthetic Route: Friedel-Crafts Acylation / Reduction
This pathway is preferred for scalability and cost-effectiveness.[1]
-
Acylation: Anisole reacts with adipoyl chloride (or adipic anhydride) in the presence of a Lewis acid (
) to form 6-(4-methoxyphenyl)-6-oxohexanoic acid .-
Control Point: Temperature must be kept low (<5 °C) to favor para-substitution over ortho.
-
-
Reduction: The ketone carbonyl is reduced to a methylene group.[1]
Visualization: Synthetic Workflow
Caption: Figure 1. Standard synthetic pathway via Friedel-Crafts acylation followed by carbonyl reduction.
Experimental Determination Protocols
To verify the identity and purity of the compound, the following self-validating protocols are recommended.
Melting Point Determination (Capillary Method)
Objective: Confirm purity and identity against the 47–49 °C standard.
-
Sample Prep: Dry the solid in a vacuum desiccator over
for 24 hours to remove trace solvent (solvent depression can lower MP by 2–5 °C). -
Loading: Pack 2–3 mm of sample into a glass capillary tube.
-
Ramp Rate:
-
Validation: The transition should be sharp (<2 °C range). A wide range (>3 °C) indicates impurities or "oiling out" due to residual solvent.[1]
Boiling Point / Thermal Stability (TGA)
Objective: Determine thermal stability limit rather than atmospheric BP.
-
Instrument: Thermogravimetric Analyzer (TGA).[1]
-
Protocol: Heat 5–10 mg sample from 25 °C to 400 °C at 10 °C/min under
. -
Interpretation:
Purification Strategy
Given the low melting point (47–49 °C), purification can be challenging as the compound may oil out rather than crystallize if impurities are present.[1]
Decision Matrix
Caption: Figure 2. Purification decision tree based on crude purity levels.
Recrystallization Protocol[2]
-
Solvent System: Hexane / Ethyl Acetate (9:1 v/v).[1]
-
Dissolution: Dissolve crude solid in minimal hot EtOAc (~50 °C).
-
Precipitation: Slowly add Hexane until turbidity appears.[1]
-
Cooling: Cool to room temperature, then to 4 °C. Do not freeze rapidly, or oiling will occur.
-
Filtration: Filter the white needles and wash with cold Hexane.[1]
References
-
Amadis Chemical. (n.d.).[1] 6-(4-Methoxyphenyl)hexanoic acid Product Data. Retrieved from
-
PubChem. (2025).[1][2] 6-(4-Methoxyphenyl)hexanoic acid (Compound CID 12392952). National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Product Search: 107228-87-5. Retrieved from
-
Abouzid, K. et al. (2007).[1] Synthesis of 6-aryl-4-oxohexanoic acids. Medicinal Chemistry, 3(5). (Provides context for homologous synthesis).
Sources
An In-depth Technical Guide to 6-(4-Methoxyphenyl)hexanoic Acid Derivatives: Synthesis, Potential Biological Activities, and Mechanistic Insights
Abstract
This technical guide provides a comprehensive overview of 6-(4-methoxyphenyl)hexanoic acid derivatives, a class of compounds with significant, yet largely unexplored, therapeutic potential. Due to the limited direct research on these specific molecules, this document synthesizes information from structurally related compounds to offer a predictive framework for their synthesis, biological evaluation, and mechanism of action. We will delve into robust synthetic strategies, explore potential applications in oncology and inflammatory diseases based on the known activities of analogous structures, and discuss the modulation of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical scaffolds for therapeutic intervention.
Introduction: The Untapped Potential of the 6-(4-Methoxyphenyl)hexanoic Acid Scaffold
The 4-methoxyphenyl moiety is a common feature in a multitude of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties. When coupled with a flexible hexanoic acid chain, the resulting 6-(4-methoxyphenyl)hexanoic acid scaffold presents a unique combination of lipophilicity and a functional handle for further chemical modification. While direct literature on the derivatives of this specific scaffold is sparse, the analysis of related structures, such as 6-aryl-4-oxohexanoic acids and other long-chain 4-methoxyphenylalkanoic acids, suggests a high potential for discovering novel therapeutic agents. This guide aims to bridge the current knowledge gap by providing a scientifically-grounded roadmap for the exploration of these promising derivatives.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 6-(4-methoxyphenyl)hexanoic acid derivatives can be approached in a systematic manner, beginning with the construction of the core scaffold, followed by diversification of the carboxylic acid and the aromatic ring.
Synthesis of the Core Scaffold: 6-(4-Methoxyphenyl)hexanoic Acid
A plausible and efficient route for the synthesis of the parent compound, 6-(4-methoxyphenyl)hexanoic acid, involves a two-step process: Friedel-Crafts acylation followed by reduction.
Step 1: Friedel-Crafts Acylation of Anisole
The initial step involves the acylation of anisole with a suitable six-carbon acylating agent. Adipic anhydride or 6-chloro-6-oxohexanoic acid can be used in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to yield 6-(4-methoxyphenyl)-6-oxohexanoic acid.[1][2][3][4][5] The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or nitrobenzene. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product is expected to be the major isomer.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add adipic anhydride (1.0 equivalent) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add anisole (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 6-(4-methoxyphenyl)-6-oxohexanoic acid, by column chromatography or recrystallization.
Step 2: Reduction of the Keto Group
The resulting keto-acid can be reduced to the desired 6-(4-methoxyphenyl)hexanoic acid. Several reduction methods are suitable for this transformation, including catalytic hydrogenation and chemical reductions.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 6-(4-methoxyphenyl)-6-oxohexanoic acid (1.0 equivalent) in a suitable solvent such as ethyl acetate or acetic acid.[6]
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).[6]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-(4-methoxyphenyl)hexanoic acid.
-
Purify the product by recrystallization or column chromatography.
Alternatively, a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction can be employed, although these methods often require harsher conditions.
Caption: Proposed synthetic workflow for 6-(4-Methoxyphenyl)hexanoic acid.
Derivatization Strategies
The 6-(4-methoxyphenyl)hexanoic acid scaffold offers two primary sites for chemical modification: the carboxylic acid group and the aromatic ring.
2.2.1. Modifications of the Carboxylic Acid Moiety
The carboxylic acid can be readily converted into a variety of functional groups to explore structure-activity relationships (SAR). Standard transformations include:
-
Esterification: Reaction with various alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC/DMAP will yield a library of esters.
-
Amidation: Coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can produce a wide array of amides.
-
Hydroxamic Acid Formation: Conversion to the corresponding hydroxamic acid, a known zinc-binding group in many enzyme inhibitors, can be achieved by reacting the activated carboxylic acid (e.g., acid chloride or ester) with hydroxylamine.
2.2.2. Modifications of the Aromatic Ring
The 4-methoxyphenyl ring can also be functionalized to probe the effects of substitution on biological activity.
-
Electrophilic Aromatic Substitution: The electron-rich nature of the anisole ring allows for electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, primarily at the ortho positions to the methoxy group.
-
Demethylation and Re-alkylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This phenol can then be re-alkylated with a variety of alkyl halides to introduce different ether functionalities.
Potential Biological Activities and Therapeutic Applications
Based on the biological activities of structurally similar compounds, derivatives of 6-(4-methoxyphenyl)hexanoic acid are predicted to have potential applications in several therapeutic areas.
Anticancer Activity
Numerous compounds containing the 4-methoxyphenyl moiety have demonstrated significant anticancer properties. For instance, methoxyflavone analogs have been shown to induce cytotoxic effects in various cancer cell lines, including breast cancer, with IC50 values in the low micromolar range.[7] Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have also been reported to exhibit anticancer activity against glioblastoma and triple-negative breast cancer cell lines. The lipophilic hexanoic acid chain in our target scaffold could enhance cell membrane permeability, potentially leading to improved cytotoxic potency.
Anti-inflammatory Activity
Methoxyphenolic compounds are known for their anti-inflammatory effects.[8] They have been shown to inhibit the production of multiple inflammatory mediators, including cytokines and chemokines, in human airway cells.[8] For example, apocynin (4-hydroxy-3-methoxyacetophenone) and its derivatives have demonstrated significant anti-inflammatory activity with IC50 values in the micromolar range.[8] The 6-(4-methoxyphenyl)hexanoic acid scaffold could serve as a basis for developing novel anti-inflammatory agents.
Enzyme Inhibition
The 4-methoxyphenyl group is present in a variety of enzyme inhibitors.
-
Cholinesterase and Monoamine Oxidase Inhibition: Hybrid molecules containing a 4-methoxyphenylsulfonyl indole core have shown potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A), with IC50 values in the nanomolar range, suggesting potential for the treatment of Alzheimer's disease.[9][10]
-
Tyrosinase Inhibition: Some pyrazoline derivatives with a 4-methoxyphenyl substituent have been investigated as tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders.
-
Lipoxygenase Inhibition: Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as inhibitors of the linoleate oxygenase activity of ALOX15, an enzyme implicated in inflammatory processes.[11]
Table 1: Biological Activities of Selected 4-Methoxyphenyl-Containing Compounds
| Compound Class | Biological Activity | Target/Cell Line | IC50/Ki Values | Reference(s) |
| Methoxyflavone Analogs | Anticancer | MCF-7 (Breast Cancer) | 4.9 µM | [7] |
| Methoxyphenolic Compounds | Anti-inflammatory | Human Airway Cells | Diapocynin: 20.3 µM | [8] |
| 4-Methoxyphenylsulfonyl Indole Thiosemicarbazones | Anti-Alzheimer's | AChE | 1.57 - 4.56 nM | [9][10] |
| BChE | 25.68 - 35.06 nM | [9][10] | ||
| MAO-A | 22.98 - 27.23 nM | [9][10] | ||
| 5-(4-Methoxyphenyl)-1H-indoles | ALOX15 Inhibition | Recombinant Rabbit ALOX15 | ~1-10 µM | [11] |
Postulated Mechanisms of Action and Signaling Pathway Modulation
The diverse biological activities of 4-methoxyphenyl-containing compounds can be attributed to their ability to modulate multiple key signaling pathways involved in cell proliferation, inflammation, and survival.
Modulation of Pro-inflammatory Pathways
Compounds with a methoxyphenyl moiety have been shown to interfere with major inflammatory signaling cascades.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[12] Methoxyphenolic compounds have been suggested to exert their anti-inflammatory effects by modulating this pathway, although the precise mechanism may be cell-type specific.[8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling route involved in inflammation. Some natural products containing methoxyphenyl groups can regulate MAPK signaling.[13]
Caption: Postulated modulation of the NF-κB signaling pathway by 6-(4-methoxyphenyl)hexanoic acid derivatives.
Interference with Cancer-Related Signaling
In the context of cancer, methoxyphenyl-containing molecules can impact pathways that control cell growth, survival, and resistance to therapy.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[14] Natural compounds with methoxyphenyl groups have been shown to inhibit this pathway, leading to apoptosis and reduced cancer cell growth.[15]
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of cellular antioxidant responses. While protective in normal cells, its constitutive activation in cancer cells can lead to chemoresistance.[16] Certain methoxyflavones have been found to sensitize resistant cancer cells to chemotherapy by downregulating the Nrf2 signaling pathway.[16]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway in cancer cells.
Conclusion and Future Directions
The 6-(4-methoxyphenyl)hexanoic acid scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging established synthetic methodologies, a diverse library of derivatives can be efficiently generated. Based on the extensive literature on structurally related compounds, these derivatives are anticipated to exhibit a range of valuable biological activities, particularly in the fields of oncology and inflammation. Future research should focus on the systematic synthesis and screening of these compounds to validate the hypotheses presented in this guide. Detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of their effects on key signaling pathways, will be crucial for advancing these promising molecules towards clinical development.
References
-
Gong, J., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1145. [Link]
-
Farooq, R., et al. (2025). Synthesis, Anti-Alzheimer Evaluation and In Silico Study of 4-Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones. Archiv der Pharmazie. [Link]
-
Ismail, H., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 22(21), 11843. [Link]
-
Farooq, R., et al. (2025). Synthesis, Anti‐Alzheimer Evaluation and In Silico Study of 4‐Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones. ResearchGate. [Link]
-
Rider, C. F., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 1-13. [Link]
-
García-Molina, F., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8443. [Link]
-
Rider, C. F., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC. [Link]
-
Weng, J. R., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences, 26(2), 996. [Link]
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Zamri, A., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia, 13(1), 46-54. [Link]
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University of Toronto Scarborough. (n.d.). 13 Friedel-Crafts Acylation. [Link]
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Wang, T., et al. (2014). 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway. Biological and Pharmaceutical Bulletin, 37(6), 1028-1034. [Link]
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Li, S., et al. (2024). Polymethoxylated flavones for modulating signaling pathways in inflammation. Phytomedicine. [Link]
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Khan, H., et al. (2016). Modulation of signal transduction pathways by natural compounds in cancer. Chinese Journal of Natural Medicines, 14(11), 807-818. [Link]
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Tran, P. H., et al. (2019). Friedel-Crafts acylation of anisole with respect to acid anhydride catalyzed by ChCl-ZnCl2 (1:3). ResearchGate. [Link]
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Meemken, F., et al. (2017). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology, 7(22), 5346-5356. [Link]
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Zhang, Z., et al. (2023). Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review). International Journal of Molecular Medicine, 52(5), 1-18. [Link]
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Li, Y., et al. (2024). Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review. Frontiers in Pharmacology, 15, 1380112. [Link]
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Wang, J., et al. (2023). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Chemistry, 11, 1241198. [Link]
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Zhang, Z., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 89(7), 4336-4348. [Link]
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Goti, A., et al. (2002). Synthesis of 6-Methoxy-1-oxaspiro[8][10]deca-6,9-diene-8-one. Molecules, 7(3), 315-321. [Link]
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Al-Mawsawi, L. Q., et al. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Chemistry and Physics of Lipids, 194, 58-65. [Link]
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Meemken, F., et al. (2017). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology, 7(22), 5346-5356. [Link]
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Lahive, C. W., et al. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. [Link]
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Strieth-Kalthoff, F., et al. (2020). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Chemistry–A European Journal, 26(48), 10996-11001. [Link]
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Methodological & Application
Synthesis of Hydroxamic Acid Derivatives from 6-(4-Methoxyphenyl)hexanoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydroxamic Acids in Modern Drug Discovery
Hydroxamic acids are a pivotal class of organic compounds characterized by the R-CO-NH-OH functional group. Their profound ability to chelate metal ions has positioned them as a critical pharmacophore in a multitude of therapeutic agents.[1] Notably, they are prominent as inhibitors of metalloenzymes, such as histone deacetylases (HDACs), which are crucial targets in oncology and neurodegenerative disease research. The synthesis of novel hydroxamic acid derivatives from readily available carboxylic acids, such as 6-(4-methoxyphenyl)hexanoic acid, is a key process in the exploration of new chemical entities with therapeutic potential. This document provides a detailed guide to the chemical principles, materials, and protocols for the successful laboratory-scale synthesis of these valuable compounds.
Chemical Principles and Mechanistic Overview
The conversion of a carboxylic acid to a hydroxamic acid is fundamentally an amidation reaction. However, the direct reaction between a carboxylic acid and hydroxylamine is generally inefficient due to the acidic nature of the carboxylic acid protonating the amine, rendering it non-nucleophilic.[2][3][4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with hydroxylamine.
Carboxylic Acid Activation: The Crucial First Step
Activation transforms the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution by hydroxylamine. Several classes of reagents are employed for this purpose:
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
-
Chloroformates: Ethyl chloroformate can be used to form a mixed anhydride with the carboxylic acid, which then readily reacts with hydroxylamine.[1]
-
N,N'-Carbonyldiimidazole (CDI): CDI is an effective activating agent that forms an acylimidazolide intermediate.[7][8][9] This method is often favored for its operational simplicity and the water-solubility of its byproducts, which simplifies purification.[7]
The choice of activating agent can depend on the specific substrate, desired reaction conditions, and the scale of the synthesis. For this protocol, we will focus on a widely applicable and efficient method utilizing a carbodiimide coupling agent.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of the synthesis.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 6-(4-Methoxyphenyl)hexanoic acid | ≥98% | Sigma-Aldrich, Alfa Aesar | Starting material. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich, TCI | Coupling agent. Store under inert atmosphere. |
| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich, Combi-Blocks | Additive to suppress side reactions and racemization. |
| Hydroxylamine hydrochloride (NH2OH·HCl) | ≥99% | Sigma-Aldrich, Acros Organics | Source of hydroxylamine. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich, Alfa Aesar | Non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific | Reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific | Reaction solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR | For extraction. |
| 1 M Hydrochloric acid (HCl) | Fisher Scientific, VWR | For workup. | |
| Saturated sodium bicarbonate (NaHCO3) solution | Prepare in-house | For workup. | |
| Brine (Saturated NaCl solution) | Prepare in-house | For workup. | |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Fisher Scientific, VWR | For drying organic layers. | |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies, VWR | For column chromatography. |
Experimental Protocols
This section details the step-by-step procedures for the synthesis, purification, and characterization of the target hydroxamic acid derivative.
Part 1: Synthesis of 6-(4-methoxyphenyl)-N-hydroxyhexanamide
This protocol employs an EDC/HOBt coupling strategy, a robust and widely used method for amide bond formation.[1]
Step 1: Dissolution of Starting Material
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-(4-methoxyphenyl)hexanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature until the acid is completely dissolved.
Step 2: Activation of the Carboxylic Acid
-
To the stirred solution from Step 1, add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, during which the active ester intermediate will form.
Step 3: Reaction with Hydroxylamine
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a minimal amount of DMF. The DIPEA is added to neutralize the hydrochloride salt and liberate the free hydroxylamine.
-
Slowly add the hydroxylamine solution to the reaction mixture from Step 2 at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Workup and Extraction
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Part 2: Purification and Characterization
Purification:
The crude product is typically purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a suitable eluent system, often a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The optimal eluent will be determined by TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent from the combined fractions to yield the purified hydroxamic acid derivative.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for hydroxamic acid synthesis.
Caption: Simplified reaction mechanism.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete activation of the carboxylic acid is a common issue. Ensure that the EDC and HOBt are of high quality and that the reaction is performed under anhydrous conditions.
-
Side Reactions: The formation of N,O-diacylhydroxylamine can occur.[7] Using a slight excess of hydroxylamine can help to minimize this side product.
-
Purification Difficulties: Hydroxamic acids can be somewhat polar and may require more polar solvent systems for elution from silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDC and HOBt are sensitizers and should be handled with care.
-
Hydroxylamine and its salts can be toxic and should be handled with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of hydroxamic acid derivatives from carboxylic acids is a fundamental process in medicinal chemistry and drug discovery. The protocol outlined in this application note, utilizing an EDC/HOBt coupling strategy, provides a reliable and efficient method for the preparation of 6-(4-methoxyphenyl)-N-hydroxyhexanamide. Careful attention to reaction conditions, purification techniques, and safety procedures will ensure the successful synthesis of this and related hydroxamic acid derivatives for further research and development.
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Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. [Link]
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Reddy, K. L., & Sridhar, B. (2010). Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole. Synthetic Communications, 40(10), 1450-1456. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
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Fekete, F. A., et al. (1989). Isolation and Preliminary Characterization of Hydroxamic Acids Formed by Nitrogen-Fixing Azotobacter chroococcum B-8. Applied and Environmental Microbiology, 55(2), 298-305. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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ResearchGate. (2009). ChemInform Abstract: Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole: Exploring the Efficiency of the Method. [Link]
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Taylor & Francis Online. (2010). Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole: Exploring the Efficiency of the Method. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
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American Chemical Society. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 8(32), 11937-11949. [Link]
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Wikipedia. (n.d.). Hydroxamic acid. [Link]
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PubMed. (2000). Purification and characterization of a hydroxamic acid glucoside beta-glucosidase from wheat (Triticum aestivum L.) seedlings. [Link]
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PubMed. (1987). Purification and characterization of salicylhydroxamic acid reductase from rat liver. [Link]
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Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. [Link]
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Royal Society of Chemistry. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(28), 3844-3853. [Link]
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Royal Society of Chemistry. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(62), 39351-39355. [Link]
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European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]
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European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]
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ResearchGate. (2008). ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. [Link]
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PubMed. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. [Link]
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Application Notes and Protocols for Coupling Reactions of 6-(4-Methoxyphenyl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Critical Role of Amide Bond Formation and Coupling Reagents
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The formation of a stable amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically favorable under ambient conditions and requires activation of the carboxyl group.[1][2] This is where coupling reagents become indispensable tools, facilitating this crucial transformation with high efficiency and control.[1][2]
This guide provides a detailed technical overview and practical protocols for the selection and application of coupling reagents in reactions involving 6-(4-Methoxyphenyl)hexanoic acid. This particular carboxylic acid, with its aryl ether moiety and aliphatic chain, presents a valuable scaffold in drug discovery and materials science. Understanding the nuances of coupling reagent choice is paramount to achieving high yields, minimizing side reactions, and ensuring the integrity of the final product.
Understanding the Landscape of Coupling Reagents
The success of an amide coupling reaction is highly dependent on the choice of the coupling reagent. These reagents can be broadly categorized into three main classes based on their mechanism of action: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and still widely used coupling reagents.[3] Their mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[3][4]
A significant drawback of using carbodiimides alone is the potential for the O-acylisourea intermediate to rearrange into an unreactive N-acylurea, leading to lower yields.[3] Furthermore, racemization can occur if the carboxylic acid is chiral.[2][5] To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently used. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[2][3]
Caption: Carbodiimide coupling mechanism with an additive.
Phosphonium Salts: High Efficiency and Reduced Side Reactions
Phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer excellent coupling efficiency.[5] They react with the carboxylate to form a reactive phosphonium ester, which readily reacts with the amine.
A key advantage of phosphonium reagents is the reduced risk of certain side reactions compared to carbodiimides.[5] For instance, BOP is known to suppress the dehydration of asparagine and glutamine residues in peptide synthesis.[5][6] However, a significant drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][6] This has led to the development of safer alternatives like PyBOP, which does not produce HMPA.[5][7]
Caption: Phosphonium salt coupling mechanism.
Uronium/Aminium Salts: Rapid and Powerful Reagents
Uronium and aminium salts, such as HBTU, TBTU, and HATU, are among the most efficient and widely used coupling reagents, particularly in solid-phase peptide synthesis.[1] These reagents activate carboxylic acids to form highly reactive active esters.[8] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is particularly noteworthy for its high reactivity and ability to suppress racemization.[8][9]
A potential side reaction with uronium/aminium salts is the guanidinylation of the N-terminal amine of a growing peptide chain, which can terminate the chain elongation.[7][10] This is more likely to occur when an excess of the coupling reagent is used or in cases of slow coupling reactions.[7][10]
Caption: HATU-mediated coupling mechanism.
Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Cost-effective, well-established.[3] | Potential for N-acylurea formation and racemization (mitigated by additives).[3][5] DCC byproduct is poorly soluble.[5] |
| Phosphonium Salts | BOP, PyBOP | High efficiency, suppresses certain side reactions.[5][6] | BOP produces a carcinogenic byproduct (HMPA).[5][6] Can be more expensive than carbodiimides. |
| Uronium/Aminium Salts | HBTU, HATU | Very high efficiency, rapid reaction times.[1] HATU is excellent at suppressing racemization.[8][9] | Potential for N-terminal guanidinylation.[7][10] Generally more expensive. |
Selection Criteria for 6-(4-Methoxyphenyl)hexanoic Acid Reactions
The specific structure of 6-(4-Methoxyphenyl)hexanoic acid—a medium-length aliphatic chain attached to an electron-rich aromatic ring—influences the choice of coupling reagent and reaction conditions.
-
Steric Hindrance: The carboxyl group of 6-(4-Methoxyphenyl)hexanoic acid is not significantly sterically hindered, suggesting that a wide range of coupling reagents should be effective.
-
Electronic Effects: The methoxy group on the phenyl ring is electron-donating, which can slightly influence the reactivity of the carboxyl group. However, this effect is transmitted through a six-carbon chain, so its impact is likely to be minimal.
-
Solubility: 6-(4-Methoxyphenyl)hexanoic acid is soluble in common organic solvents such as DMF, DCM, and THF, which are compatible with most coupling reactions.
-
Racemization: As 6-(4-Methoxyphenyl)hexanoic acid is not chiral at the alpha-carbon, racemization is not a concern for this specific substrate. However, if the amine component is chiral, the choice of a coupling reagent with low racemization potential, such as HATU, is still advisable to prevent epimerization at the amine's chiral center.
For most applications involving 6-(4-Methoxyphenyl)hexanoic acid, a standard and cost-effective method like EDC/NHS coupling should provide good to excellent yields. For more challenging couplings, such as with sterically hindered amines or on a solid support where high efficiency is crucial, a more powerful reagent like HATU would be a superior choice.
Experimental Protocols
The following are detailed protocols for the coupling of 6-(4-Methoxyphenyl)hexanoic acid with a generic primary amine (R-NH2). Note: These are general guidelines and may require optimization for specific amines and reaction scales.
Protocol 1: EDC/NHS Mediated Coupling in Solution
This two-step protocol is ideal for solution-phase synthesis and helps to minimize side reactions by pre-activating the carboxylic acid before the addition of the amine.[11][12]
Caption: General workflow for EDC/NHS coupling.
Materials:
-
6-(4-Methoxyphenyl)hexanoic acid (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Primary amine (R-NH2) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Activation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(4-Methoxyphenyl)hexanoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.
-
-
Coupling:
-
In a separate flask, dissolve the primary amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the activated ester solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
-
Protocol 2: HATU Mediated Coupling in Solution
This protocol is suitable for more challenging couplings or when a high degree of efficiency and minimal side reactions are required.[8]
Caption: General workflow for HATU coupling.
Materials:
-
6-(4-Methoxyphenyl)hexanoic acid (1.0 eq)
-
HATU (1.1 eq)
-
Primary amine (R-NH2) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution or saturated NH4Cl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Activation:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 6-(4-Methoxyphenyl)hexanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[8]
-
-
Coupling:
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1 M HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8]
-
Conclusion
The successful synthesis of amides from 6-(4-Methoxyphenyl)hexanoic acid hinges on the judicious selection and application of a suitable coupling reagent. While cost-effective carbodiimide-based methods like EDC/NHS are often sufficient for routine transformations, more robust and efficient uronium salt reagents such as HATU provide a superior alternative for more demanding applications. By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently and efficiently construct the desired amide products, paving the way for further discoveries in drug development and materials science.
References
-
AAPPTEC. (2021, May 19). Carbodiimides and Additives. [Link]
-
ResearchGate. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]
-
Hardick, O. (n.d.). Coupling Protocols. University College London. [Link]
-
Peptide Synthesis Reagents. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Chawla, P. A., Shome, A., & Jha, K. T. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(01), 566–569. [Link]
-
ResearchGate. (2025, November 3). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13–19. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Wikipedia. (n.d.). Phosphonium coupling. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52023–52027. [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]
-
Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3573–3580. [Link]
-
Angewandte Chemie International Edition. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]
-
Grok. (n.d.). Phosphonium coupling. [Link]
-
Wikipedia. (n.d.). BOP reagent. [Link]
-
Kumar, S., Kumar, R., Kapoor, S., Bhargava, G., & De, A. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 3(45), 23377. [Link]
-
Gole, B., Sreeari, V., & Srisathiyanarayanan, D. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 13(12), 5096–5109. [Link]
-
Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1461–1474. [Link]
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kelly, M. J. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Dalton Transactions, 45(21), 8968–8981. [Link]
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. peptide.com [peptide.com]
- 6. BOP reagent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Methoxyphenyl)hexanoic Acid
Welcome to the technical support guide for the synthesis of 6-(4-Methoxyphenyl)hexanoic acid. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthetic pathway. Our focus is on providing scientifically-grounded, practical solutions to improve reaction yields and product purity.
The most common and industrially relevant synthesis of 6-(4-Methoxyphenyl)hexanoic acid is a two-step process. It begins with the Friedel-Crafts acylation of anisole with adipic anhydride (or a related derivative) to form an intermediate ketoacid, which is subsequently reduced to the final product. This guide is structured to address challenges in both of these critical stages.
Overall Synthetic Workflow
The following diagram illustrates the standard two-step synthetic route.
Caption: Standard two-step synthesis of 6-(4-Methoxyphenyl)hexanoic acid.
Part 1: Troubleshooting the Friedel-Crafts Acylation Step
This initial step is crucial for setting the stage for a high-yield synthesis. Most issues in this phase revolve around the catalyst, reaction conditions, and substrate reactivity.
FAQ 1: My Friedel-Crafts acylation has a very low yield or is not working at all. What are the common causes?
Low or no yield in this reaction is a frequent problem, typically pointing to issues with the Lewis acid catalyst.[1]
-
Catalyst Deactivation by Moisture: The most common culprit is water. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water, rendering them inactive.[1] It is imperative to use anhydrous solvents, thoroughly flame-dry all glassware under an inert atmosphere (Nitrogen or Argon), and use fresh, high-purity reagents.
-
Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[1] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (1.0 equivalent) or even a slight excess of the catalyst relative to the acylating agent is often required to drive the reaction to completion.
-
Poor Reagent Quality: Impurities in the anisole, adipic anhydride, or solvent can interfere with the reaction, leading to side products or catalyst deactivation.[1] Using freshly distilled anisole and high-purity adipic anhydride is recommended.
FAQ 2: I am observing the formation of multiple products. How can I control selectivity for the desired para-isomer?
The methoxy group of anisole is an ortho, para-directing group in electrophilic aromatic substitution. While the para-substituted product is generally favored due to steric hindrance, the formation of the ortho-isomer can reduce the yield of the desired product.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer. Running the reaction at 0°C or even slightly below can significantly enhance selectivity. Higher temperatures can provide enough energy to overcome the steric barrier for ortho-acylation.
-
Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices, though their toxicity is a concern. Dichloromethane or 1,2-dichloroethane are common, more practical alternatives. Experimenting with solvent may be necessary to optimize the isomer ratio for your specific setup.
Part 2: Troubleshooting the Ketone Reduction Step
The reduction of the ketoacid intermediate to the final alkane is the final transformation. The choice of reduction method is critical and depends on the overall stability of your molecule. The two primary methods, Clemmensen and Wolff-Kishner, operate under harsh acidic and basic conditions, respectively.[2]
FAQ 3: Which reduction method is better for my ketoacid: Clemmensen or Wolff-Kishner?
This is a critical decision based on functional group compatibility. The acidic nature of the Clemmensen reduction and the basic, high-temperature conditions of the Wolff-Kishner reduction dictate their suitability.[3][4][5]
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zinc Amalgam (Zn(Hg)), conc. Hydrochloric Acid (HCl)[4][6] | Hydrazine (N₂H₄), strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol)[5][6] |
| Conditions | Strongly acidic, often heated[7] | Strongly basic, high temperatures (>180°C)[6][8] |
| Advantages | Effective for aryl-alkyl ketones formed from Friedel-Crafts acylation.[4][6] | Tolerant of acid-sensitive functional groups (e.g., pyrroles, acetals). Good for high-molecular-weight compounds.[5] |
| Disadvantages | Incompatible with acid-sensitive groups (e.g., esters may hydrolyze, alcohols may eliminate).[4][7] The mechanism is not well understood.[7][9] | Incompatible with base-sensitive groups. Can fail with sterically hindered ketones.[5][8] |
Decision Logic for Reduction Method
Caption: Decision tree for selecting a ketone reduction method.
FAQ 4: My Clemmensen reduction is slow or incomplete. How can I improve it?
The Clemmensen reduction is a heterogeneous reaction occurring on the surface of the zinc.[6]
-
Activation of Zinc: The zinc must be properly amalgamated with mercury to ensure high reactivity. Preparing fresh zinc amalgam just before use is crucial.
-
Sufficient Acid: Concentrated HCl is both the medium and a reagent. Ensuring a sufficient volume and concentration is key to protonating the carbonyl and driving the reaction.
-
Reaction Time and Temperature: These reactions often require prolonged heating (reflux) to go to completion. Monitoring the reaction by TLC or LCMS is essential to determine the appropriate endpoint.
FAQ 5: My Wolff-Kishner reduction is failing. What are the common pitfalls?
The primary challenges are achieving the necessary high temperatures and ensuring anhydrous conditions for the final elimination step.
-
The Huang-Minlon Modification: This is the most common and practical variation of the Wolff-Kishner reduction.[5][10] It involves a one-pot procedure where the initial hydrazone is formed in a high-boiling solvent like diethylene glycol. Water and excess hydrazine are then distilled off, allowing the temperature to rise to the ~200°C required for the base-catalyzed elimination to the alkane.[5][10] This modification significantly improves yields and shortens reaction times.[5]
-
Anhydrous Conditions: The final elimination step, which forms the carbanion, requires a strongly basic, aprotic environment. The removal of water during the distillation phase is therefore critical for success.
Part 3: Purification Strategies
FAQ 6: What is the most effective method for purifying the final 6-(4-Methoxyphenyl)hexanoic acid?
Purification is essential to remove unreacted starting materials, catalysts, and byproducts. A multi-step approach is often most effective.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, its solubility can be manipulated with pH.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with cold 1M HCl until the product precipitates out.
-
Extract the pure acid back into an organic solvent, dry with Na₂SO₄ or MgSO₄, and evaporate the solvent.
-
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline solids. Finding a suitable solvent system (a solvent in which the compound is soluble when hot but sparingly soluble when cold) is key. Common solvents to try include hexane/ethyl acetate mixtures, toluene, or methanol/water.[11][12]
-
Flash Column Chromatography: If recrystallization fails or impurities have similar acidic properties, silica gel chromatography may be necessary.[12] A solvent system of hexane and ethyl acetate, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the stirred DCM.
-
In a separate flask, dissolve anisole (1.0 eq) and adipic anhydride (1.05 eq) in anhydrous DCM.
-
Slowly add the anisole/adipic anhydride solution to the AlCl₃ suspension via an addition funnel over 30 minutes, keeping the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and very slowly quench by adding crushed ice, followed by concentrated HCl.
-
Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketoacid.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
In a round-bottom flask equipped with a distillation head and a reflux condenser, combine the crude 6-oxo-6-(4-methoxyphenyl)hexanoic acid (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide (KOH) pellets (4-5 eq).
-
Heat the mixture to ~130-140°C for 1-2 hours to allow for the formation of the hydrazone. Water will begin to distill off.
-
After the initial hydrazone formation, arrange the apparatus for distillation and carefully increase the temperature to ~200-210°C, removing water and excess hydrazine.
-
Once the distillation ceases, return the apparatus to a reflux setup and maintain the high temperature for an additional 3-4 hours. The solution should become clear as nitrogen gas evolves.
-
Cool the reaction mixture to room temperature, dilute with water, and acidify to pH 1-2 with concentrated HCl.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product as described in the purification section.
References
-
University of Calgary. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Sánchez-Viesca, F., Berros, M., & Gómez, R. (2018). A Complete and Sustained Clemmensen Reduction Mechanism. American Journal of Chemistry, 8(1), 8-12. Retrieved from [Link]
-
Sciencemadness Wiki. (2018). Wolff–Kishner reduction. Retrieved from [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
-
Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. uwindsor.ca [uwindsor.ca]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A Complete and Sustained Clemmensen Reduction Mechanism [article.sapub.org]
- 10. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
stability of 6-(4-Methoxyphenyl)hexanoic acid in aqueous solution
Topic: Stability & Handling in Aqueous Solution Ticket ID: TECH-SUP-2024-MPHA Assigned Scientist: Senior Application Scientist, Formulation & Analytics Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for 6-(4-Methoxyphenyl)hexanoic acid . This guide addresses the most common inquiry regarding this compound: its behavior in aqueous media.
The Core Insight: Researchers often report "instability" (loss of signal) for this compound in aqueous buffers. In >90% of cases, this is not chemical degradation (bond breaking) but physical instability (precipitation or surface adsorption). This molecule is an amphiphilic organic acid with a pKa ~4.8. Its solubility is strictly pH-dependent.
Compound Snapshot
| Property | Value | Implication for Stability |
| CAS | 107228-87-5 | Unique identifier.[1] |
| Structure | Anisole ring + C6 Alkyl chain + Carboxyl group | Hybrid lipophilic/hydrophilic nature. |
| pKa | ~4.8 (Carboxyl group) | Critical: Below pH 5.0, it becomes protonated and insoluble. |
| LogP | ~2.9 - 3.2 | Moderately lipophilic; prone to sticking to plastic tips/tubes. |
| Chemical Class | Phenylalkanoic Acid / Aromatic Ether | Chemically robust; resistant to hydrolysis. |
Diagnostic Workflow: Is it Degradation or Precipitation?
Before assuming chemical breakdown, use this logic flow to diagnose the issue.
Figure 1: Troubleshooting Decision Tree. Use this workflow to distinguish between physical loss (precipitation/adsorption) and actual chemical breakdown.
Module 1: The Solubility-Stability Paradox
The most frequent "stability" failure is actually a solubility failure governed by the Henderson-Hasselbalch equation.
The Mechanism
-
pH < 4.8 (Acidic): The molecule exists as the free acid (protonated). It is hydrophobic and will precipitate out of water or stick to the walls of your Eppendorf tubes.
-
pH > 6.0 (Neutral/Basic): The molecule exists as the carboxylate anion (deprotonated).[2] It is hydrophilic and stable in solution.
Correct Solubilization Protocol
-
Stock Preparation: Dissolve the pure powder in 100% DMSO or Methanol first. (Target conc: 10–50 mM).
-
Aqueous Dilution:
-
Do NOT dilute directly into pure water (pH ~5.5, which often drops upon adding organic acids).
-
DO dilute into a buffered solution (PBS, HEPES, or Tris) at pH 7.4 .
-
-
Verification: If the solution turns turbid immediately, you have exceeded the solubility limit of the salt form (critical micelle concentration) or the pH has shifted.
Module 2: Chemical Stability & Degradation Risks
If you have confirmed the issue is not precipitation (i.e., solution is clear, pH is 7.4, but HPLC shows new peaks), consider these chemical pathways.
A. Ether Cleavage (Unlikely in Standard Buffers)
The methoxy group (anisole moiety) is chemically robust.[3]
-
Risk Level: Low.
-
Conditions: Requires strong acids (e.g., HBr, HI) or extreme temperatures (>100°C).
-
Observation: It will not hydrolyze in standard HPLC buffers (0.1% Formic Acid) or cell culture media.
B. Oxidation (Moderate Risk)
The alkyl chain and the electron-rich aromatic ring can be susceptible to slow oxidation over months or under UV light.
-
Risk Level: Moderate.
-
Prevention: Store DMSO stocks at -20°C. Protect aqueous solutions from direct sunlight (amber vials).
C. Microbial Degradation (High Risk)
This molecule resembles a fatty acid. Bacteria and fungi can metabolize the hexyl chain as a carbon source.
-
Risk Level: High in non-sterile aqueous buffers.
-
Symptom: Loss of compound over 24-48 hours at room temperature with no new HPLC peaks (biomass uptake) or appearance of short-chain metabolites.
-
Prevention: Filter sterilize (0.22 µm) aqueous solutions or add sodium azide (0.02%) if compatible with the assay.
Module 3: Analytical Method (HPLC) Troubleshooting
When analyzing stability, incorrect HPLC conditions can create artifacts.
Recommended Method:
| Parameter | Setting | Reason |
|---|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm) | Phenyl-Hexyl offers better selectivity for the aromatic ring. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the carboxyl group protonated for consistent retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent for elution.[2] |
| Detection | UV @ 270-280 nm | The anisole ring absorbs well here; avoids solvent noise at 210 nm. |
Common HPLC Issues:
-
Split Peaks: Usually caused by injecting the sample in 100% DMSO into a highly aqueous mobile phase, or pH mismatch between sample and column. Fix: Dilute sample with starting mobile phase before injection.
-
Ghost Peaks: Carryover. The lipophilic tail causes the molecule to stick to the injector needle. Fix: Use a needle wash with high organic content (e.g., 50:50 MeOH:Water).
Frequently Asked Questions (FAQ)
Q1: Can I store the aqueous solution at 4°C?
-
Answer: Only if the pH is buffered > 7.0. If unbuffered, the temperature drop may reduce solubility, causing "cold precipitation." Always re-vortex and warm to Room Temp (RT) before use.
Q2: My LC-MS shows a mass of [M+H]+ 223, but also 237. Is it degrading?
-
Answer: Likely not.[4] 237 is often a methyl ester artifact formed if you store the compound in Methanol. Always store stocks in DMSO or Acetonitrile to prevent esterification of the carboxylic acid.[2]
Q3: Is the compound light sensitive?
-
Answer: Moderately. While not highly photo-labile, aromatic ethers can degrade under intense UV. Use amber glass vials for storage.
Q4: Why is my recovery low from plastic well plates?
-
Answer: High LogP (~3.0) means it sticks to polypropylene. Use Low-Binding plates or add a surfactant (e.g., 0.01% Tween-20) to the buffer to keep it in solution.
References & Grounding
-
Compound Properties: PubChem. 6-(4-Methoxyphenyl)hexanoic acid (CID 12392952).[1][5] National Library of Medicine. [Link]
-
Chemical Stability Context: Anisole Chemical Properties & Stability. Gunjal Industries (2025). [Link]
-
Hydrolysis Data: Hida, M. et al. Anisole hydrolysis in high temperature water. ResearchGate (Contextual reference for ether stability). [Link]
-
HPLC Methodology: Sielc Technologies. Separation of Phenylalkanoic Acids. (General method for similar structures). [Link]
-
General Acid Stability: Hexanoic Acid Physical Properties. Chemister.ru. [Link]
Sources
- 1. 6-(4-Methoxyphenyl)hexanoic acid,107228-87-5-Amadis Chemical [amadischem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. PubChemLite - 6-(4-methoxyphenyl)hexanoic acid (C13H18O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 6-(4-Methoxyphenyl)hexanoic Acid Purification
Ticket ID: REC-6MPHA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1]
Executive Summary
You are encountering difficulties with the recrystallization of 6-(4-Methoxyphenyl)hexanoic acid (CAS: 5581-75-9) . This molecule presents a specific challenge common to omega-phenyl fatty acids: a low melting point (approx. 47–49 °C) combined with a lipophilic tail.[1] This creates a high propensity for "oiling out" (liquid-liquid phase separation) rather than discrete crystal formation.[1]
This guide moves beyond standard textbook protocols to address the thermodynamic nuances of purifying low-melting lipophilic acids.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does my product separate as an oil droplet at the bottom of the flask instead of crystals?
Diagnosis: This is the "Oiling Out" phenomenon, critical for this specific molecule. Technical Explanation: The melting point of 6-(4-Methoxyphenyl)hexanoic acid (~47–49 °C) is lower than the boiling point of most common recrystallization solvents (Ethanol, Ethyl Acetate, Heptane).[1]
-
The Mechanism: If you heat your solvent to reflux (>60 °C) to dissolve the solid, the solute exists as a liquid emulsion within the solvent. Upon cooling, if the temperature remains above 47 °C while the saturation limit is reached, the compound separates as a liquid phase (oil) rather than a solid crystal lattice.
-
The Fix: You must use a Low-Temperature Dissolution technique or a solvent system that allows saturation at temperatures below the melting point of the solute.
Q2: The crude material is brown/yellow. Activated carbon isn't working. Why?
Diagnosis: Polarity mismatch or high-molecular-weight oligomers.[1] Technical Explanation: The impurities are likely oxidized phenols or Friedel-Crafts acylation byproducts (if synthesized via acylation/reduction).[1] These are highly conjugated and lipophilic.
-
The Fix: Activated carbon works best in polar solvents (methanol/ethanol). If you are using non-polar solvents (hexane/toluene), carbon adsorption is inefficient. Switch to a "dissolve in polar, treat with carbon, then precipitate" strategy, or use silica gel filtration before recrystallization.
Q3: What is the optimal solvent system?
Recommendation: Do not use single solvents like pure Ethanol or Toluene; they are too soluble or require too much heat. The Gold Standard: Ethyl Acetate / n-Heptane (Solvent/Anti-Solvent) .[1]
-
Why: Ethyl acetate dissolves the polar carboxylic acid head. Heptane accommodates the lipophilic hexyl chain but reduces overall solubility, forcing crystallization without requiring extreme cold.
Part 2: Optimized Experimental Protocol
Method A: The "Cold-Saturation" Two-Solvent Technique
Best for preventing oiling out.[1]
Prerequisites:
-
Crude 6-(4-Methoxyphenyl)hexanoic acid (Dry).[1]
-
Solvent A: Ethyl Acetate (EtOAc).[1]
-
Solvent B: n-Heptane (or Hexane).[1]
-
Temperature Control: Water bath set to 40 °C (Strictly below the MP of 47 °C).
Step-by-Step Workflow:
-
Dissolution (The Critical Step):
-
Place crude solid in an Erlenmeyer flask.
-
Add minimal EtOAc at room temperature .
-
Warm gently to 35–40 °C (Do NOT reflux). Swirl until dissolved.
-
Note: If it requires reflux to dissolve, you have too little solvent, and it will oil out later.
-
-
Filtration:
-
If insoluble particles remain, filter through a syringe filter (0.45 µm PTFE) or a warm glass funnel.
-
-
Precipitation:
-
Crystallization:
-
Harvest:
-
Vacuum filter using a chilled Buchner funnel.
-
Wash with cold n-Heptane (0 °C).[1]
-
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting the purification route based on the physical state of your crude material.
Caption: Workflow for selecting the appropriate purification pathway based on crude material properties.
Part 4: Solubility & Physical Data Reference
Use this table to adjust solvent ratios if the standard protocol fails.
| Solvent | Solubility @ 20°C | Solubility @ 45°C | Suitability | Notes |
| Water | Insoluble | Insoluble | Anti-Solvent | Can cause "oiling" if added too fast.[1] |
| Ethanol | Very High | Very High | Poor | Too soluble; low recovery yield. |
| Ethyl Acetate | High | Very High | Primary | Good for dissolving the polar head group. |
| n-Heptane | Low | Moderate | Anti-Solvent | Selective for the lipophilic tail; induces crystal growth. |
| Toluene | Moderate | High | Alternative | Hard to remove (high BP); good for highly impure samples.[1] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for carboxylic acid purification logic).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69928745, 6-(4-Methoxyphenoxy)-5-methylhexanoic acid. (Used for structural analog solubility comparison). Retrieved February 26, 2026, from [Link][1]
Sources
resolving impurities in 6-(4-Methoxyphenyl)hexanoic acid NMR spectra
Introduction
Welcome to the technical support hub for 6-(4-Methoxyphenyl)hexanoic acid . This guide addresses the most common spectral anomalies reported by researchers synthesizing or sourcing this compound.
The target molecule consists of an electron-rich aromatic ring (anisole moiety) linked to a hexanoic acid chain. The purity of this compound is critical, as trace regioisomers or partially reduced intermediates can significantly alter biological potency and downstream coupling reactions (e.g., peptide synthesis or surface functionalization).
Module 1: Diagnostic Triage (Spectral Analysis)
User Question: "I have extra peaks in my proton NMR. How do I identify them without running a full 2D workup?"
Scientist Response: We use a "Zone-Based" elimination strategy. Compare your spectrum against the theoretical baseline below. Any deviation in integration or multiplicity in these zones indicates a specific chemical origin.
Baseline Reference: 6-(4-Methoxyphenyl)hexanoic acid (CDCl₃)
| Zone | Shift (ppm) | Multiplicity | Integral | Assignment |
| A | 11.0 - 12.0 | Broad Singlet | 1H | –COOH |
| B | 7.08 | Doublet (8.5 Hz) | 2H | Ar-H (meta to OMe) |
| C | 6.82 | Doublet (8.5 Hz) | 2H | Ar-H (ortho to OMe) |
| D | 3.79 | Singlet | 3H | –OCH ₃ |
| E | 2.55 | Triplet | 2H | Ar-CH ₂– |
| F | 2.35 | Triplet | 2H | –CH ₂–COOH |
| G | 1.30 - 1.70 | Multiplets | 6H | Internal Chain |
Troubleshooting Decision Tree
Figure 1: Logic flow for rapid identification of common impurities based on chemical shift anomalies.
Module 2: Synthetic Origin & Remediation
User Question: "I identified the impurity. How did it get there, and how do I remove it?"
Scientist Response: Understanding the causality of the impurity allows you to select the correct purification method. The two most persistent impurities stem from the Friedel-Crafts acylation and subsequent reduction steps.
1. The "Keto-Acid" Impurity
-
Identity: 6-(4-methoxyphenyl)-6-oxohexanoic acid.
-
Origin: This is the intermediate formed after the Friedel-Crafts reaction but before the reduction (Clemmensen, Wolff-Kishner, or Hydrogenation) is complete.
-
Diagnostic: A triplet at ~2.95 ppm . This corresponds to the protons alpha to the carbonyl ketone (Ar-C(O)-CH ₂-). In the pure product, this position is benzylic and shifts upfield to 2.55 ppm .
-
Remediation:
-
Quick Fix: Recrystallization from Hexanes/Ethyl Acetate (4:1) . The keto-acid is more polar and often remains in the mother liquor.
-
Process Fix: If synthesizing, increase the reaction time of the reduction step or refresh the catalyst (e.g., Zn/Hg or Pd/C).
-
2. The "Ortho-Isomer" Impurity
-
Identity: 6-(2-methoxyphenyl)hexanoic acid.
-
Origin: Poor regioselectivity during the initial acylation of anisole. While the methoxy group is a para-director, steric bulk usually favors para, but high temperatures or active catalysts can increase the ortho fraction.
-
Diagnostic: Complex aromatic splitting. Instead of two clean doublets, you will see overlapping multiplets or an ABCD system.
-
Remediation:
-
Protocol: This is difficult to separate by extraction.[1] Recrystallization is mandatory.
-
Solvent System:Cyclohexane or Toluene . The para isomer packs significantly better into crystal lattices due to symmetry, causing it to precipitate while the ortho isomer ("kinked" structure) stays in solution [1].
-
3. Solvent & Grease Contamination
Common trace impurities defined by Fulmer et al. [2].
-
Water (in CDCl₃): ~1.56 ppm (varies with concentration).
-
Grease: 0.07 ppm and 1.26 ppm.
-
Ethyl Acetate: 4.12 (q), 2.05 (s), 1.26 (t).
Module 3: Advanced Purification Protocol
User Question: "My crude solid is sticky and yellow. How do I get the white crystalline powder described in literature?"
Scientist Response: The "stickiness" is often due to residual mineral oil (if NaH was used) or oligomeric byproducts. Follow this self-validating purification workflow.
Workflow: Acid-Base Reshuffle & Crystallization
Figure 2: Purification workflow leveraging the carboxylic acid functionality to remove non-acidic impurities (anisole, dimers) followed by recrystallization for isomer removal.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in Diethyl Ether or Ethyl Acetate.
-
Base Wash: Extract 3x with 1M NaOH. The product moves to the aqueous phase (as carboxylate); neutral impurities (unreacted anisole, mineral oil) stay in the organic phase.
-
Acidification: Cool the aqueous layer on ice and slowly add 6M HCl until pH < 2. The product will precipitate as a white/off-white solid.
-
Filtration: Collect the solid via vacuum filtration.[2]
-
Recrystallization:
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization of phenyl-alkanoic acids based on symmetry).
-
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[7][9] Organometallics2010 , 29, 2176–2179.[3]
-
BenchChem Technical Support. A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles (and derivatives). Application Note 24, 2025 .
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- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Handling the Hygroscopic Nature of 6-(4-Methoxyphenyl)hexanoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-(4-Methoxyphenyl)hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity and accuracy of your experiments.
Section 1: Understanding the Challenge: Hygroscopicity of Carboxylic Acids
What does it mean for 6-(4-Methoxyphenyl)hexanoic acid to be hygroscopic?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For 6-(4-Methoxyphenyl)hexanoic acid, a carboxylic acid, this means that the solid material will readily take up water vapor from the air. The presence of the polar carboxylic acid group contributes to this property, as it can form hydrogen bonds with water molecules.[3][4]
The absorption of moisture can lead to significant issues in the laboratory, including:
-
Inaccurate Weighing: The measured weight of the compound will be artificially high due to the presence of water, leading to errors in solution concentration and stoichiometry.[5]
-
Physical Changes: The compound may change from a free-flowing powder to a clumpy or gummy solid, making it difficult to handle and dispense accurately.[6]
-
Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, affecting the purity and stability of the compound.[7][8]
-
Altered Experimental Results: Inconsistent moisture content between batches can lead to poor reproducibility of experimental results.
How does atmospheric humidity affect the rate of moisture absorption?
The rate and extent of moisture absorption are directly related to the ambient relative humidity (RH). In environments with high humidity, 6-(4-Methoxyphenyl)hexanoic acid will absorb moisture more rapidly.[9] It is crucial to minimize the exposure of the compound to the open air, especially in humid conditions.[6]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered when working with 6-(4-Methoxyphenyl)hexanoic acid.
Issue 1: Inconsistent results and poor reproducibility in my experiments.
Q: I'm seeing significant variability in my experimental outcomes when using different batches of 6-(4-Methoxyphenyl)hexanoic acid. Could this be related to its hygroscopic nature?
A: Absolutely. Inconsistent water content is a primary suspect for irreproducible results. The absorbed water can alter the effective concentration of your solutions and may interfere with reaction kinetics or biological assays.
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your current batch of 6-(4-Methoxyphenyl)hexanoic acid using a suitable analytical method. The Karl Fischer titration is considered the gold standard for accurate water content determination in organic compounds.[10][11][12]
-
Standardize Handling Procedures: Implement a strict and consistent protocol for handling the compound across all experiments. This includes minimizing exposure time to the atmosphere and using controlled environments where possible.
-
Dry the Compound (If Necessary): If the water content is found to be high or variable, consider drying the material before use. However, it's important to use a method that will not cause thermal degradation.
Issue 2: The compound is clumpy and difficult to weigh accurately.
Q: My 6-(4-Methoxyphenyl)hexanoic acid has become clumpy and is sticking to the spatula and weighing paper. How can I get an accurate weight?
A: This is a classic sign of moisture absorption.[6] To obtain an accurate weight, you need to work quickly and in a controlled environment.
Troubleshooting Steps:
-
Use a Controlled Weighing Environment: If available, use a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[9] If a glove box is not available, a balance with a draft shield containing a desiccant can help to create a localized dry environment.[13]
-
Weigh by Difference: This technique is highly recommended for hygroscopic materials.[14] Instead of weighing the compound directly onto a weighing paper, you weigh a sealed container with the compound, transfer the desired amount quickly to your reaction vessel, and then re-weigh the sealed container. The difference in weight is the amount of compound transferred.
-
Work Quickly: Minimize the time the container is open to the atmosphere. Have all your equipment ready before you start weighing.[1]
Issue 3: I need to prepare a stock solution with a precise concentration.
Q: How can I be confident in the concentration of my stock solution given the hygroscopic nature of 6-(4-Methoxyphenyl)hexanoic acid?
A: Preparing a stock solution of a hygroscopic compound requires careful attention to detail to ensure accuracy.
Troubleshooting Steps:
-
Correct for Water Content: The most accurate method is to first determine the water content of the solid using Karl Fischer titration.[10][15] You can then adjust the mass of the compound you weigh out to account for the water present.
-
Use a Fresh, Properly Stored Bottle: Whenever possible, use a new, unopened container of the compound. If using a previously opened container, ensure it has been stored correctly in a desiccator.
-
Consider Solution Standardization: If the accuracy of the concentration is absolutely critical, you can prepare the solution and then determine its exact concentration by titration against a certified standard base.
Section 3: Recommended Protocols
Protocol 1: Proper Storage of 6-(4-Methoxyphenyl)hexanoic Acid
To maintain the integrity of 6-(4-Methoxyphenyl)hexanoic acid, proper storage is paramount.
Materials:
-
Original container of 6-(4-Methoxyphenyl)hexanoic acid
-
Desiccator cabinet or glass desiccator with a desiccant (e.g., anhydrous calcium sulfate (Drierite®), silica gel)
-
Parafilm or other sealing tape
Procedure:
-
Keep in Original Container: Always store the compound in its original, tightly sealed container.[6]
-
Use a Desiccator: Place the sealed container inside a desiccator.[2] Ensure the desiccant is active (e.g., blue for Drierite®). If the desiccant has changed color, it needs to be regenerated or replaced.
-
Seal Tightly: After each use, securely tighten the cap of the container. For added protection, you can wrap the cap with Parafilm.
-
Store in a Cool, Dry Place: The desiccator should be kept in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[16]
Protocol 2: Accurate Weighing of 6-(4-Methoxyphenyl)hexanoic Acid Using the Weigh-by-Difference Method
This protocol minimizes exposure to atmospheric moisture during weighing.[14]
Materials:
-
Analytical balance (preferably with a draft shield)
-
Spatula
-
Vial with a screw cap (large enough to hold the required amount of compound)
-
Reaction vessel or flask
-
Gloves
Procedure:
-
Prepare the Vial: Place a suitable amount of 6-(4-Methoxyphenyl)hexanoic acid into a clean, dry vial and securely close the cap.
-
Initial Weighing: Place the closed vial on the analytical balance and record the mass to the highest precision.
-
Transfer the Compound: Quickly open the vial and transfer an approximate amount of the compound to your reaction vessel using a clean spatula.
-
Final Weighing: Immediately close the vial and place it back on the balance. Record the new mass.
-
Calculate the Transferred Mass: The mass of the transferred compound is the initial mass minus the final mass.
Protocol 3: Drying 6-(4-Methoxyphenyl)hexanoic Acid Prior to Use
If the compound has absorbed a significant amount of moisture, it may be necessary to dry it. Caution: Use a temperature that is well below the compound's melting and decomposition points.
Materials:
-
Vacuum oven
-
Shallow glass dish (e.g., a watch glass or petri dish)
-
Desiccator
Procedure:
-
Prepare the Sample: Spread a thin layer of the 6-(4-Methoxyphenyl)hexanoic acid in a shallow glass dish.
-
Drying in a Vacuum Oven: Place the dish in a vacuum oven. Gently heat the sample under vacuum. A mild temperature (e.g., 40-50 °C) is recommended to avoid thermal degradation. The appropriate drying time will depend on the amount of moisture present.
-
Cooling: Once drying is complete, turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Transfer to a Desiccator: Immediately transfer the dried compound to a desiccator for storage until use.[17]
Section 4: Data and Visualization
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Storage | In a tightly sealed container inside a desiccator. | Minimizes exposure to atmospheric moisture.[2] |
| Weighing Environment | Glove box with inert atmosphere or balance with a draft shield and desiccant. | Reduces moisture absorption during weighing.[9][13] |
| Weighing Technique | Weigh by difference. | Most accurate method for hygroscopic solids.[14] |
| Relative Humidity | As low as possible, ideally <40%. | High humidity increases the rate of moisture uptake.[18] |
Diagram 1: Workflow for Handling Hygroscopic Compounds
Caption: Recommended workflow for handling 6-(4-Methoxyphenyl)hexanoic acid.
Diagram 2: Impact of Moisture on Experimental Accuracy
Caption: Consequences of moisture absorption on experimental outcomes.
References
-
Ariyama, S., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(18), 11249-11256. Available from: [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Available from: [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Available from: [Link]
-
Frontier, A. (2026). Workup: Drying Methods. University of Rochester Department of Chemistry. Available from: [Link]
-
CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Available from: [Link]
-
ResearchGate. (2017). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? Available from: [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Available from: [Link]
-
Spectroscopy Online. (2020). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Available from: [Link]
- Google Patents. (2009). System and method for processing hygroscopic materials.
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Available from: [Link]
-
Wright, W. G. (1949). The effect of moisture on the hydrogen bond in carboxylic and sulphinic acids. Journal of the Chemical Society (Resumed), 683. Available from: [Link]
-
Peng, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics, 21(18), 14337-14352. Available from: [Link]
-
Basicmedical Key. (2016). Dispensing techniques (compounding and good practice). Available from: [Link]
-
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Available from: [Link]
-
Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Available from: [Link]
-
Mitsubishi Chemical. (2025). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. YouTube. Available from: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available from: [Link]
-
Lim, Z. R., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(10), 1585. Available from: [Link]
-
Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4007-4024. Available from: [Link]
-
OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Available from: [Link]
-
ACS Omega. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Available from: [Link]
-
AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. Available from: [Link]
-
Pharmaceutical Technology. (2017). Best Weighing Practices in the Pharmaceutical Industry. Available from: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(4-methoxyphenyl)acetic acid. Available from: [Link]
-
ResearchGate. (2025). Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. Available from: [Link]
-
PubChem. (n.d.). 6-(4-Hydroxyphenyl)hexanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)methyl ester hexanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 6-(4-Methoxyphenyl)hexanoic Acid
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-(4-methoxyphenyl)hexanoic acid, a molecule integrating an aromatic system, an ether linkage, and a carboxylic acid function via a flexible alkyl chain.
Instead of merely presenting a pre-analyzed spectrum, we will build the spectral interpretation from fundamental principles and comparative data. This approach not only serves to characterize the target molecule but also enhances the reader's foundational understanding of how distinct structural motifs manifest in a ¹H NMR spectrum. We will predict the spectrum of our target compound and then compare it with the spectra of its constituent parts and structural analogs to rationalize the chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum of 6-(4-Methoxyphenyl)hexanoic Acid
The structure of 6-(4-methoxyphenyl)hexanoic acid presents several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the chemical shift (δ), multiplicity, and integration for each proton.
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a | ~12.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its signal is often broad and its chemical shift is dependent on concentration and solvent.[1][2][3] |
| H-d & H-d' | ~7.11 | Doublet | 2H | These aromatic protons are ortho to the electron-donating methoxy group, which shields them relative to benzene (δ ~7.3 ppm). They appear as a doublet due to coupling with H-e and H-e'.[4] |
| H-e & H-e' | ~6.84 | Doublet | 2H | These aromatic protons are meta to the methoxy group and ortho to the alkyl chain. They are more shielded than H-d and H-d' and appear as a doublet due to coupling with their ortho neighbors. |
| H-c | ~3.79 | Singlet | 3H | The protons of the methoxy group are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet.[5] |
| H-f | ~2.55 | Triplet | 2H | These benzylic protons are deshielded by the aromatic ring. They are split into a triplet by the adjacent methylene group (H-g). |
| H-b | ~2.35 | Triplet | 2H | These protons are alpha to the carbonyl group of the carboxylic acid, which deshields them. They are split into a triplet by the neighboring methylene group (H-g).[2] |
| H-g & H-h | ~1.60 | Multiplet | 4H | These methylene protons in the middle of the alkyl chain are in a similar electronic environment and their signals are expected to overlap, resulting in a complex multiplet. |
| H-i | ~1.35 | Multiplet | 2H | These methylene protons are the most shielded of the alkyl chain, being furthest from the deshielding aromatic ring and carbonyl group. |
A Comparative Analysis: Deconstructing the Spectrum
To understand the origin of the predicted chemical shifts for 6-(4-methoxyphenyl)hexanoic acid, it is instructive to compare it with simpler, related molecules. This comparison highlights the electronic effects of the different functional groups.
Comparison with Hexanoic Acid
The ¹H NMR spectrum of hexanoic acid provides a baseline for the aliphatic chain.[6][7][8][9] The protons alpha to the carboxylic acid (on C2) typically appear around 2.3-2.4 ppm. The terminal methyl group is the most shielded, appearing around 0.9 ppm. The other methylene groups form a complex multiplet between approximately 1.3 and 1.6 ppm.
In 6-(4-methoxyphenyl)hexanoic acid, the protons at position H-b are in a similar environment to the C2 protons of hexanoic acid and are thus predicted to have a similar chemical shift (~2.35 ppm). However, the rest of the alkyl chain is influenced by the downfield shift caused by the aromatic ring, leading to a general deshielding of the methylene protons compared to simple hexanoic acid.
Comparison with 4-Propylanisole
4-Propylanisole serves as a good model for the aromatic and benzylic protons.[10] In its spectrum, the aromatic protons show a characteristic AA'BB' system, with the protons ortho to the methoxy group appearing around 7.1 ppm and those meta appearing around 6.8 ppm. The benzylic protons (adjacent to the aromatic ring) are found at approximately 2.5 ppm.
This pattern is mirrored in our target molecule, with the H-d/d' and H-e/e' protons having very similar predicted chemical shifts. The benzylic protons (H-f) in 6-(4-methoxyphenyl)hexanoic acid are also predicted to be in a similar region (~2.55 ppm).
Comparison with 5-Phenylvaleric Acid
Comparing our target with 5-phenylvaleric acid allows us to isolate the effect of the methoxy group on the aromatic ring. In 5-phenylvaleric acid, all five aromatic protons appear as a multiplet around 7.1-7.3 ppm. The presence of the electron-donating methoxy group in 6-(4-methoxyphenyl)hexanoic acid causes a distinct splitting of the aromatic signals and an overall upfield shift (shielding) of these protons. This is a classic example of the effect of a substituent on the electronic environment of a benzene ring.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain reliable and reproducible ¹H NMR data, meticulous sample preparation and proper instrument setup are crucial.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of 6-(4-methoxyphenyl)hexanoic acid for a standard ¹H NMR experiment.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often added to the solvent by the manufacturer (0 ppm).
Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.
Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.
Logical Framework for Spectral Interpretation
A systematic approach is essential for accurately interpreting a ¹H NMR spectrum. The following diagram outlines the key steps and the information derived from each.
Caption: Logical steps for deriving a molecular structure from ¹H NMR data.
This guide has provided a comprehensive, predictive, and comparative analysis of the ¹H NMR spectrum of 6-(4-methoxyphenyl)hexanoic acid. By understanding how the individual structural components influence the overall spectrum, researchers can more confidently interpret the NMR data of new and complex molecules.
References
- University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from a relevant university chemistry department website.
- Western University. (n.d.). NMR Sample Preparation. Retrieved from the Western University chemistry department's online resources.
- Reusch, W. (2013). Applications of 1H NMR.
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Scribd. (n.d.). Aromatic Proton Coupling Constants.
- University of Wisconsin-Madison. (n.d.). 1H NMR. Retrieved from a UW-Madison chemistry course resource page.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ChemicalBook. (n.d.). 5-Phenylvaleric acid(2270-20-4) 1H NMR spectrum.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- University of Wisconsin-Stout. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a UW-Stout chemistry course resource page.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
-
PubChem. (n.d.). 4-Propylanisole. National Center for Biotechnology Information. Retrieved from [Link]
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from an online organic chemistry textbook hosted by NCSU.
- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from a personal or university course website.
- TheElkchemist. (2024, September 17).
- ChemicalBook. (n.d.). 4-Isopropylanisole(4132-48-3) 1H NMR spectrum.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ResearchGate. (n.d.). 1H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above) [Image].
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- ACD/Labs. (2026). Methoxy groups just stick out.
- ChemicalBook. (n.d.). Hexanoic acid(142-62-1) 1H NMR spectrum.
- Quora. (2018). How many NMR peaks will be observed for hexanoic acid?.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000351 - Hexanoic Acid (C6H12O2).
- Limbach, H.-H., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society.
- Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?.
- ChemicalBook. (n.d.). 4-PROPYLANILINE(2696-84-6) 1H NMR spectrum.
- ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from a UCalgary chemistry course resource page.
- ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Image].
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0021966).
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0090535).
- Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Retrieved from a PLU chemistry course resource page.
- ChemAxon. (n.d.). NMR Predictor - Documentation.
- ACD/Labs. (n.d.). NMR Prediction.
- Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0281548).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0215806).
-
PubChemLite. (n.d.). 6-(4-methoxyphenyl)hexanoic acid (C13H18O3). Retrieved from [Link]
- The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube.
-
NIST. (n.d.). 5-Phenylvaleric acid. In NIST Chemistry WebBook. Retrieved from [Link]
- FDA. (n.d.). 4-PROPYLANISOLE.
-
PubChem. (n.d.). 4-Bromo-3-propyl anisole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 6-[(4′-Ethoxycarbonyl-[1,1′-biphenyl]-4-yl)oxy]hexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-Based Structure Characterization [kofo.mpg.de]
- 6. uhringroup.com [uhringroup.com]
- 7. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0215806) [np-mrd.org]
- 8. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 9. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0000019) [np-mrd.org]
- 10. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
Optimizing HPLC Analysis for 6-(4-Methoxyphenyl)hexanoic Acid: A Comparative Method Development Guide
Executive Summary & Chemical Profile[1]
6-(4-Methoxyphenyl)hexanoic acid is a structural analog often encountered in the synthesis of pharmaceuticals and lipid-mimetics. Its analysis presents a dual challenge: the lipophilic hexanoic tail requires strong solvating power, while the terminal carboxylic acid group (
This guide moves beyond generic protocols to provide a comparative analysis of two distinct separation strategies: a Classical C18 approach versus a Phenyl-Hexyl alternative . We analyze the mechanistic differences, provide optimized protocols, and offer a decision framework for selecting the right method for your matrix.
Analyte Profile
| Property | Specification | Chromatographic Implication |
| Compound | 6-(4-Methoxyphenyl)hexanoic acid | Target Analyte |
| CAS | 107228-87-5 | Reference Standard ID |
| Functional Groups | Phenyl ether, Carboxylic acid, Alkyl chain | Mixed-mode interactions (Hydrophobic + |
| ~4.8 (Carboxylic acid) | Critical: Mobile phase pH must be | |
| LogP | ~3.2 (Predicted) | High hydrophobicity; requires high % organic modifier. |
| UV Max | ~225 nm (Primary), ~275 nm (Secondary) | 225 nm for sensitivity; 275 nm for selectivity. |
Method Development Strategy: The "Why" Behind the Protocol
The pH Imperative
The most common failure mode in analyzing phenyl-hexanoic acid derivatives is "pH drift." At neutral pH, the carboxylic acid exists as a carboxylate anion (
-
Early Elution: The charged species is too polar for the column.
-
Peak Tailing: Ionic interaction with residual silanols on the silica surface.[1]
The Fix: We employ a "Ion Suppression" strategy.[2] By buffering the mobile phase to pH 2.5 (2 units below the
Column Selection: C18 vs. Phenyl-Hexyl
-
C18 (Octadecyl): Relies purely on hydrophobic dispersive forces. It is excellent for raw retention but may struggle to separate the target from structurally similar aromatic impurities (e.g., demethoxylated analogs).
-
Phenyl-Hexyl: Offers a dual mechanism. The hexyl linker provides hydrophobicity, while the phenyl ring engages in
- interactions with the analyte's methoxyphenyl group. This often provides orthogonal selectivity, shifting aromatic impurities away from the main peak.
Comparative Performance Guide
The following table summarizes the expected performance characteristics of both methods based on experimental trials with similar phenyl-fatty acid analogs.
Table 1: Performance Metrics Comparison
| Feature | Method A: The Workhorse (C18) | Method B: The Specialist (Phenyl-Hexyl) |
| Stationary Phase | High-coverage C18, End-capped | Phenyl-Hexyl, End-capped |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Retention Time | Moderate (5–8 min) | Slightly Longer (due to |
| Peak Symmetry ( | 1.0 – 1.2 (Excellent) | 0.9 – 1.1 (Excellent) |
| Selectivity ( | Baseline for alkyl impurities | Superior for aromatic isomers/impurities |
| Robustness | High | Moderate (Sensitive to MeOH content) |
| Recommended Use | Routine Assay / Content Uniformity | Impurity Profiling / Complex Matrices |
Optimized Experimental Protocols
Common Parameters (Applicable to Both Methods)
-
Sample Preparation: Dissolve 10 mg standard in 10 mL Methanol (1.0 mg/mL). Dilute to 50 µg/mL with Mobile Phase A:B (50:50) for injection. Filter through 0.22 µm PTFE.
-
Injection Volume: 10 µL
-
Column Temperature: 35°C (Controls viscosity and improves reproducibility)
-
Detection: UV @ 225 nm (Reference @ 360 nm if using DAD)
Method A: C18 "Standard Potency" Protocol
Objective: Rapid quantification with maximum robustness.
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Gradient Profile:
-
0.0 min: 40% B
-
10.0 min: 80% B
-
10.1 min: 40% B
-
15.0 min: Stop (Re-equilibration)
-
Method B: Phenyl-Hexyl "Selectivity" Protocol
Objective: Separation of critical aromatic impurities (e.g., starting material anisole derivatives).
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Methanol (Methanol promotes
- interactions better than Acetonitrile). -
Gradient Profile:
-
0.0 min: 45% B
-
12.0 min: 85% B
-
12.1 min: 45% B
-
18.0 min: Stop
-
Visualizing the Workflow
The following diagram illustrates the decision logic for method selection and the mechanistic pathways involved.
Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical requirements. Green path indicates routine QC; Red path indicates R&D/Impurity analysis.
Validation & Troubleshooting
To ensure the method meets regulatory standards (ICH Q2), evaluate the following:
System Suitability Criteria
-
Tailing Factor (T): Must be
(Target 1.0–1.2). If , lower the mobile phase pH. -
Resolution (Rs):
between the main peak and nearest impurity. -
Precision (RSD):
for 5 replicate injections of the standard.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch | Dissolve sample in mobile phase starting conditions (not 100% ACN). |
| Drifting Retention | Inadequate equilibration | Phenyl columns require longer equilibration (~20 column volumes) when using Methanol. |
| High Backpressure | Precipitation | Ensure buffer salts (Ammonium Formate) are fully soluble in high % Methanol. |
References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from [Link]
-
PubChem. (2025).[6][7] 6-(4-Methoxyphenyl)hexanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of (4-Methoxyphenyl)methyl hexanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. (4-Methoxyphenyl)methyl ester hexanoic acid | C14H20O3 | CID 81102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-(4-Hydroxyphenyl)hexanoic acid | C12H16O3 | CID 247362 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing 6-(4-Methoxyphenyl)hexanoic acid vs 6-phenylhexanoic acid reactivity
Executive Analysis
This guide details the physicochemical and reactive divergences between 6-phenylhexanoic acid (Compound A) and its para-methoxy derivative, 6-(4-methoxyphenyl)hexanoic acid (Compound B).
For researchers in medicinal chemistry and materials science, the choice between these two analogues is rarely about the alkyl chain (which provides identical linker spacing) but rather the electronic character of the aromatic terminus .
-
Compound A represents a "neutral" aromatic anchor—lipophilic, metabolically robust toward oxidative dealkylation, and requiring forcing conditions for electrophilic functionalization.
-
Compound B features an electron-rich anisole motif. The methoxy group (
) acts as a strong Electron Donating Group (EDG) via resonance, significantly lowering the activation energy for Electrophilic Aromatic Substitution (EAS) while introducing a specific metabolic liability (O-demethylation).
Physicochemical Profile & Structural Basis[1]
The structural modification is subtle—a single oxygen atom—but the electronic consequences are profound. The Hammett substituent constant (
Comparative Properties Table
| Feature | 6-Phenylhexanoic Acid (Compound A) | 6-(4-Methoxyphenyl)hexanoic Acid (Compound B) |
| CAS Registry | 5581-75-9 | 107228-87-5 |
| Formula | ||
| MW | 192.25 g/mol | 222.28 g/mol |
| Electronic State | Neutral / Deactivated (relative to B) | Activated (Electron Rich) |
| pKa (Calc.) | ~4.76 | ~4.78 (Negligible difference due to alkyl spacer) |
| LogP (Est.) | 3.6 - 3.9 | 3.4 - 3.7 (Slightly lower due to polar ether oxygen) |
| H-Bond Acceptors | 2 (Carboxyl) | 3 (Carboxyl + Methoxy) |
| Key Reactivity | Resistant to mild electrophiles | Highly reactive to electrophiles at ortho position |
Electronic Activation Diagram
The following diagram illustrates the resonance effect responsible for the reactivity difference. In Compound B, the oxygen lone pair donates electron density into the ring, specifically activating the positions ortho to the methoxy group (positions 3 and 5 relative to the alkyl chain).
Figure 1: Electronic activation mechanism. The methoxy group in Compound B facilitates electrophilic attack by stabilizing the carbocation intermediate (Wheland intermediate).
Synthetic Reactivity & Protocols
The most significant operational difference lies in Electrophilic Aromatic Substitution (EAS) . Researchers utilizing these compounds as intermediates for ring-closure or derivatization must adjust reaction conditions accordingly.
A. Friedel-Crafts Acylation (Intermolecular)
If your workflow involves attaching a second group to the ring:
-
Compound A: Requires strong Lewis acids (
, ) and elevated temperatures. The reaction is non-selective (ortho/para mixture). -
Compound B: Proceed under milder conditions (e.g.,
, or catalytic triflates). The methoxy group directs the incoming electrophile exclusively to the ortho position (relative to the methoxy), which is meta to the alkyl chain.
B. Intramolecular Cyclization (The "Ring Size" Challenge)
A common application for phenyl-alkanoic acids is cyclization to form fused cyclic ketones.
-
Chain Length Analysis: Both compounds possess a 5-carbon tether between the ring and the carboxyl group (
). -
Cyclization Outcome:
-
Direct Friedel-Crafts cyclization would require forming an 8-membered ring (benzocyclooctenone).
-
Thermodynamic Barrier: Unlike 4-phenylbutyric acid (forms 6-membered tetralone) or 5-phenylvaleric acid (forms 7-membered benzosuberone), the formation of an 8-membered ring is kinetically and thermodynamically disfavored due to transannular strain and entropy.
-
Experimental Implication: Both compounds resist simple cyclization. However, Compound B is prone to intermolecular polymerization under cyclization conditions (e.g., PPA,
/ ) because the activated ring attacks the acyl chloride of a neighboring molecule more readily than its own tail.
-
Synthesis Protocol: Accessing Compound B
Since Compound B is less commercially ubiquitous than A, it is often synthesized via Friedel-Crafts acylation of anisole followed by reduction. This route validates the high reactivity of the anisole ring.
Step-by-Step Methodology:
-
Acylation (Friedel-Crafts):
-
Reagents: Anisole (1.0 eq), Methyl Adipoyl Chloride (1.1 eq),
(1.2 eq). -
Solvent: Dichloromethane (DCM), 0°C to RT.
-
Observation: The reaction proceeds rapidly. The acyl group attaches para to the methoxy group (sterically favored over ortho).
-
Note: If using Benzene (for Compound A), reflux is often required.
-
-
Reduction (Wolff-Kishner or Clemmensen):
-
Reagents: Hydrazine hydrate, KOH, Ethylene glycol (Wolff-Kishner).
-
Condition: Heat to 180-200°C.
-
Outcome: The ketone carbonyl is reduced to a methylene group, yielding 6-(4-methoxyphenyl)hexanoic acid.
-
Figure 2: Synthetic route for Compound B utilizing the activated nature of the anisole ring.
Biological & Metabolic Implications[2][3][4]
In drug discovery, replacing a phenyl ring (A) with a 4-methoxyphenyl ring (B) is a strategic "metabolic switch."
Metabolic Stability
-
Compound A (Phenyl): The primary clearance pathway is
-oxidation of the alkyl chain. If the chain is blocked or the molecule is used as a bioisostere, the phenyl ring undergoes slow oxidation, typically at the para position, to form a phenol. -
Compound B (Methoxy): The methoxy group introduces a "soft spot" for CYP450 enzymes.
-
O-Demethylation: CYP enzymes (e.g., CYP2D6) rapidly convert the
to (phenol). This drastically changes the polarity and LogP of the molecule in vivo. -
Strategic Use: This can be used to create a "prodrug" effect (releasing the active phenol) or to introduce a metabolic handle to shorten half-life.
-
Toxicity Considerations
-
Quinone Methide Formation: Metabolites of Compound B (after demethylation to phenol) can potentially oxidize further to reactive quinone species if the metabolic pathway allows, which is a toxicity flag in early drug development. Compound A does not carry this specific risk profile.
References
- Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Metabolic Pathways: Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.
-
Synthesis of Omega-Aryl Fatty Acids: Hiers, G. S., & Hager, F. D. (1929). Anisole Synthesis and Reactivity. Organic Syntheses, 9, 12.
- Intramolecular Cyclization Constraints: Huisgen, R. (1963). Kinetics and Mechanism of Medium-Sized Ring Formation.
-
pKa Data: Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.
Analytical Differentiation of 6-(4-Methoxyphenyl)hexanoic Acid: A Comparative Guide for Structural Validation
Executive Summary & Strategic Framework
In drug discovery and metabolic probe development, 6-(4-Methoxyphenyl)hexanoic acid (C₁₃H₁₈O₃) serves as a critical linker and lipophilic scaffold. However, its synthesis—often involving Friedel-Crafts acylation of anisole or cross-coupling—frequently generates regioisomers (ortho- and meta-substituted variants) and chain isomers (branched alkyls).
Standard C18 HPLC often fails to resolve the para (target) isomer from the meta impurity due to identical hydrophobicity (
This guide establishes a Triad of Confirmation —an orthogonal approach using High-Field NMR, MS/MS Fragmentation, and
The Structural Isomer Landscape
We must distinguish the target from two primary classes of isomers:
-
Positional Isomers (Regioisomers): 6-(2-Methoxyphenyl)... (Ortho) and 6-(3-Methoxyphenyl)...[1] (Meta).[1][2][3][4]
-
Chain Isomers: e.g., 5-(4-Methoxyphenyl)-5-methylpentanoic acid (Branching).
Deep Dive: NMR Spectroscopy (The Structural Fingerprint)
Proton NMR (
The "Pseudo-Doublet" vs. The "Complex Multiplet"
Target: Para-Substitution (1,4-disubstituted)
The para isomer possesses a
-
Pattern: You will observe an AA'BB' system. While often simplified as "two doublets," it is magnetically a higher-order system.
-
Appearance: Two distinct signals in the aromatic region (approx.[4][5][6] 6.8 ppm and 7.1 ppm).
-
Coupling (
): The coupling constant is characteristic (~8.5–9.0 Hz). -
Integration: Each signal integrates to exactly 2 protons.
Impurity: Ortho/Meta-Substitution
-
Meta (1,3): Lacks the symmetry of the para isomer. Expect an ABCD system. Key feature: A singlet-like peak (isolated proton between substituents) often appears distinct from the multiplet.
-
Ortho (1,2): Strong steric interaction between the methoxy and the hexanoic chain causes distinct downfield shifts. Expect a complex 4-proton multiplet pattern.
Comparative NMR Data Table (Predicted in )
| Feature | Target: Para (1,4) | Isomer: Meta (1,3) | Isomer: Ortho (1,2) |
| Aromatic Symmetry | Symmetric (2 environments) | Asymmetric (4 environments) | Asymmetric (4 environments) |
| Splitting Pattern | Two "Doublets" (AA'BB') | Multiplet (ABCD) + Singlet | Complex Multiplet (ABCD) |
| Coupling ( | |||
| Methoxy Shift | |||
| Benzylic |
*Note: The ortho isomer often shows a downfield shift in the benzylic protons due to the "ortho effect" (electronic deshielding).
Deep Dive: Mass Spectrometry (Fragmentation Logic)
While all isomers share the parent mass (
The Tropylium Ion Indicator
Alkylbenzenes fragment primarily through benzylic cleavage .
-
Pathway: Cleavage between the
and carbons of the hexanoic chain. -
Diagnostic Ion (
121): The 4-methoxybenzyl cation is highly stabilized by the resonance of the para-methoxy group.-
Observation: The para isomer produces a dominant base peak at
121. -
Differentiation: The meta isomer forms this ion less efficiently due to lack of resonance stabilization, often showing higher relative abundance of the tropylium rearrangement ion (
91, unsubstituted).
-
McLafferty Rearrangement (Chain Validation)
To distinguish chain isomers (branched vs. linear):
-
Linear Hexanoic Chain: The carboxylic acid end can undergo McLafferty rearrangement if a
-hydrogen is available, typically yielding a fragment at 60 ( ). -
Branched Isomers: If the branching occurs at the
-position (e.g., 4-methyl substituted chain), the McLafferty fragment shifts mass (e.g., to 74), immediately flagging a chain isomer.
Deep Dive: Chromatographic Separation ( -Selectivity)
Standard C18 columns interact primarily through hydrophobic dispersion forces. Since the isomers have nearly identical lipophilicity, C18 often results in co-elution.
The Solution: Phenyl-Hexyl or Biphenyl Phases
These stationary phases utilize
-
Mechanism: The para isomer is planar and electron-rich, allowing maximum overlap with the phenyl rings of the stationary phase. The ortho isomer is sterically twisted, reducing
-overlap. -
Result: The para isomer is generally more retained on Phenyl-Hexyl phases than the ortho isomer, providing baseline resolution.
Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl or Biphenyl ( | Maximizes |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates acid (suppresses ionization) for sharp peaks. |
| Mobile Phase B | Methanol (NOT Acetonitrile) | MeOH promotes |
| Gradient | 40% B to 90% B over 15 mins | Shallow gradient for isomer resolution. |
| Detection | UV @ 275 nm | Specific for the anisole chromophore. |
Visualizing the Decision Logic
The following diagram illustrates the logical workflow to validate the structure, moving from crude synthesis to final confirmed purity.
Caption: Analytical decision tree for distinguishing the para-substituted target from ortho/meta regioisomers.
Standardized Experimental Protocol
Objective: To certify the regio-purity of 6-(4-methoxyphenyl)hexanoic acid.
A. Sample Preparation[3]
-
Mass: Weigh 10 mg of the solid sample.
-
Solvent: Dissolve in 0.7 mL of CDCl₃ (Deuterated Chloroform).
-
Note: Avoid DMSO-d6 initially as high viscosity can broaden the fine splitting patterns required to distinguish isomers.
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter to remove inorganic salts (e.g., residues from synthesis).
B. NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (500 MHz preferred for clear AA'BB' resolution).
-
Scans: Minimum 16 scans.
-
Pulse Delay (D1): Set to >5 seconds.
-
Reasoning: Aromatic protons have longer relaxation times (
). Short delays saturate the signal, distorting integration values (e.g., making 2H look like 1.5H), which confuses isomer quantification.
-
C. Data Analysis Checklist
-
Zoom into 6.5–7.5 ppm.
-
Verify the presence of two distinct signal groups (centered approx. 6.8 and 7.1 ppm).
-
Measure the coupling constant (
). If Hz, you have the meta isomer. -
Integrate the methoxy singlet (3.8 ppm) vs. the aromatic signals. Ratio must be exactly 3:2:2.
References
-
BenchChem. (2025).[3] A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. Link
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
-
Phenomenex. (2023). Chiral and Structural Isomer Separations: A Guide to Column Selection. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text).
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases. Link
Sources
Precision Purity Validation: A Comparative Guide to Elemental Analysis for 6-(4-Methoxyphenyl)hexanoic Acid
Introduction: The Imperative of Absolute Purity
In drug discovery, 6-(4-Methoxyphenyl)hexanoic acid (CAS: 107228-87-5) serves as a critical linker and lipid-mimetic intermediate. Its structural integrity—specifically the stability of the phenyl-ether bond and the terminal carboxylic acid—makes it a frequent candidate for conjugation chemistry.
However, "purity" is often a misunderstood metric. While HPLC may show a single peak (indicating chromatographic purity), it fails to account for inorganic salts, trapped solvents, or moisture. This is where Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the absolute "gold standard" for validating bulk purity.
This guide moves beyond basic calculations to provide a rigorous, comparative framework for validating this specific molecule, contrasting traditional combustion techniques with modern orthogonal methods like qNMR and HRMS.[1]
The Theoretical Framework
Before any experimental validation, we must establish the theoretical baseline. For 6-(4-Methoxyphenyl)hexanoic acid, the stoichiometry is fixed.
Molecule: 6-(4-Methoxyphenyl)hexanoic acid
Molecular Formula:
Step-by-Step Calculation Logic
To validate your sample, you must compare your experimental results against these theoretical mass percentages.
-
Carbon (
): -
Hydrogen (
): -
Oxygen (
):-
Note: Oxygen is typically calculated by difference in standard CHN analysis.
-
The " Rule"
The Journal of Organic Chemistry (JOC) and IUPAC standards dictate that experimental values must fall within
-
Acceptable Range for C:
-
Acceptable Range for H:
Comparative Methodologies: EA vs. qNMR vs. HRMS
Why perform destructive Combustion Analysis when you have a Mass Spectrometer? The answer lies in bulk representation .
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | High-Res Mass Spec (HRMS) |
| Primary Output | Weight % of Elements | Molar Ratio (Proton counting) | Exact Mass ( |
| Scope | Bulk Purity (The whole sample) | Specificity (Organic structure) | Trace Identity |
| Inorganic Detection | Yes (Incombustible residue lowers %C) | No (Invisible in | No |
| Solvent/Water Detection | Indirect (Deviates %C and %H) | Direct (Visible peaks) | No (Evaporates in source) |
| Sample Requirement | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | <1 mg (Destructive) |
| Verdict | Required for Publication/QC | Best Orthogonal Validation | Best for Identity Confirmation |
Expert Insight: HRMS confirms what the molecule is. EA confirms how much of your jar is actually that molecule. If your sample is 10% NaCl from a sloppy workup, HRMS will still show the correct mass peak, but EA will show a massive drop in Carbon percentage.
Experimental Protocol: The Self-Validating Workflow
To achieve the required
Phase 1: Sample Preparation (The Critical Step)
Most EA failures occur here, not in the instrument.
-
Recrystallization: Purify the crude acid. A solvent system of Hexane/Ethyl Acetate is often effective for this lipophilic acid.
-
Vacuum Drying:
-
Place the sample in a vacuum drying pistol or oven.
-
Settings:
at for 12–24 hours. -
Why? 6-(4-Methoxyphenyl)hexanoic acid has a melting point around
.[3] Do not exceed or you risk melting the sample into a glass, which traps solvent permanently.
-
-
Homogenization: Gently crush the dried solid into a fine powder. Large crystals combust unevenly.
Phase 2: The Combustion Train (CHN Analyzer)
Protocol based on standard Flash Combustion (Dumas Method).
-
Calibration: Run a standard (e.g., Acetanilide or Stearic Acid) to verify the K-factor (response factor) of the Thermal Conductivity Detector (TCD).
-
Weighing:
-
Use a microbalance with
precision. -
Target weight:
. -
Self-Check: If the balance drifts
during weighing, recalibrate. Static electricity is a common enemy here; use an ionizing fan.
-
-
Combustion:
-
Temperature:
(ensure complete oxidation of the phenyl ring). -
Carrier Gas: Helium (99.999% purity).
-
Oxygen Boost: 2–5 seconds.
-
Phase 3: Data Analysis Logic
Upon receiving results, apply the following diagnostic logic:
-
Scenario A: %C is Low (>0.5% deviation)
-
Diagnosis: Non-combustible impurities (Silica, Sodium Sulfate) or trapped Water.
-
Action: Check %H. If %H is high, it's likely water. If %H is also low, it's inorganic salt.
-
-
Scenario B: %C is High (>0.5% deviation)
-
Diagnosis: Trapped organic solvent (e.g., Ethyl Acetate or Hexane).
-
Action: Run qNMR to identify the solvent. Dry again at slightly higher vacuum (not temp).
-
Visualization of Workflows
Diagram 1: The Purity Validation Workflow
This flowchart illustrates the sequence of operations required to validate a new batch of 6-(4-Methoxyphenyl)hexanoic acid.
Caption: Figure 1. Integrated workflow for validating 6-(4-Methoxyphenyl)hexanoic acid purity.
Diagram 2: Troubleshooting EA Results
A logic tree for interpreting deviations in Carbon and Hydrogen values.
Caption: Figure 2.[4] Diagnostic logic for interpreting Elemental Analysis failures.
References
-
IUPAC Guidelines. Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis.[5] Pure Appl. Chem., 2002, 74, 835–855.[5] [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
PubChem. 6-(4-Methoxyphenyl)hexanoic acid Compound Summary. National Library of Medicine. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-Methoxyphenyl)hexanoic Acid
Part 1: Hazard Assessment and Waste Characterization
Before beginning any disposal process, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 6-(4-Methoxyphenyl)hexanoic acid should be handled as a potentially hazardous substance.
Anticipated Hazards:
-
Corrosivity: As a carboxylic acid, it is prudent to assume this compound may be corrosive to skin, eyes, and mucous membranes. Hexanoic acid, a related compound, is classified as causing severe skin burns and eye damage.[1][2][3][4]
-
Irritation: Similar phenyl-substituted hexanoic acids are known to cause skin, eye, and respiratory irritation.[5][6][7]
-
Toxicity: While specific toxicity data is unavailable, many organic acids are harmful if swallowed or inhaled.[1][2]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9] Given the acidic nature of 6-(4-Methoxyphenyl)hexanoic acid, it may be classified as a corrosive hazardous waste if its pH in solution is less than or equal to 2.[9][10]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 6-(4-Methoxyphenyl)hexanoic acid waste.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[3][7]
-
Body Protection: A lab coat and closed-toe shoes.[3]
2. Waste Segregation and Collection: Proper segregation is crucial to prevent dangerous chemical reactions.[11][12]
-
Aqueous Waste: If the waste is an aqueous solution of 6-(4-Methoxyphenyl)hexanoic acid, it should be collected in a designated "Aqueous Acidic Waste" container.
-
Organic Solvent Waste: If the compound is dissolved in an organic solvent, it should be collected in a "Non-halogenated" or "Halogenated" organic waste container, depending on the solvent used. Do not mix aqueous and organic waste streams.
-
Solid Waste: Unused or expired solid 6-(4-Methoxyphenyl)hexanoic acid should be collected in a designated solid chemical waste container.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.[13]
3. Waste Container Management: All waste containers must be managed in accordance with EPA and OSHA regulations.[8][14]
-
Compatibility: The container must be made of a material compatible with the acidic waste (e.g., polyethylene).[15][16]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages of each component.[10][14][17]
-
Closure: The container must be kept tightly closed except when adding waste.[10][15]
-
Storage Location: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][14] The SAA must be under the control of laboratory personnel and should have secondary containment to capture any potential spills.[8][18]
4. Disposal Request and Pickup:
-
Once the waste container is nearly full (not exceeding 90% capacity), a waste disposal request should be submitted to your institution's Environmental Health and Safety (EHS) office.[17]
-
Follow your institution's specific procedures for requesting a waste pickup.[15][17] Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][12]
5. Empty Container Disposal:
-
An empty container that held 6-(4-Methoxyphenyl)hexanoic acid must be triple-rinsed with a suitable solvent (such as water or an appropriate organic solvent).
-
The rinsate must be collected and disposed of as hazardous waste.[15]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to your institution's policy.[9][11]
Part 3: Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of 6-(4-Methoxyphenyl)hexanoic acid.
Caption: Disposal workflow for 6-(4-Methoxyphenyl)hexanoic acid.
Part 4: Causality and Trustworthiness
This protocol is designed as a self-validating system by adhering to the fundamental principles of chemical safety:
-
Segregation of Incompatibles: By mandating separate waste streams for aqueous and organic solutions, the risk of exothermic or gas-producing reactions within the waste container is minimized.[11]
-
Point-of-Generation Management: Accumulating waste at or near the point of generation, as stipulated by the National Research Council, ensures that laboratory personnel who are most familiar with the waste's properties are in control of its initial handling.[8]
-
Clear and Consistent Labeling: The requirement for detailed labeling prevents the generation of "unknown" waste, which is costly and dangerous to dispose of, and ensures that all handlers are aware of the container's contents and associated hazards.[10][14]
By following these steps, researchers can ensure the safe and compliant disposal of 6-(4-Methoxyphenyl)hexanoic acid, thereby protecting themselves, their colleagues, and the environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Chemical and Hazardous Waste Management and Disposal Policy.
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- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory Waste Management Guidelines. Princeton University.
- Laboratory Environmental Sample Disposal Information Document. (2011, September). U.S. Environmental Protection Agency.
- Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
- Safe and Compliant Laboratory Waste Management. (2025, September 1). Environmental Marketing Services.
- SAFETY D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- SAFETY DATA SHEET: 3-Fluoro-4-methoxyphenylboronic acid. (2010, October 26). Thermo Fisher Scientific.
- SAFETY DATA SHEET: 4-Methoxyphenylacetic acid. (2026, January 9). MilliporeSigma.
- Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
- 6-(4-Hydroxyphenyl)hexanoic acid. PubChem.
- International Chemical Safety Cards: HEXANOIC ACID.
- ICSC 1167 - HEXANOIC ACID.
- Guidelines for Hazardous Waste Disposal. Rensselaer Polytechnic Institute.
- Part G: Chemical Disposal Procedures. (2019, February 15). University of Wisconsin-La Crosse.
- SAFETY DATA SHEET: 6-Hydroxycaproic acid. (2010, April 13). Fisher Scientific.
- SAFETY DATA SHEET: Hexanoic acid. (2023, September 25). Fisher Scientific.
- SAFETY DATA SHEET: 6-Hydroxyhexanoic acid. (2025, September 23). MedChemExpress.
- Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Oakland University.
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Safeguarding Your Research: A Comprehensive Guide to Handling 6-(4-Methoxyphenyl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to the Safe Handling, Storage, and Disposal of 6-(4-Methoxyphenyl)hexanoic Acid.
In the fast-paced environment of drug discovery and development, the integrity of our research and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 6-(4-Methoxyphenyl)hexanoic acid. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding, enabling you to work with this compound confidently and safely.
Understanding the Compound: A Risk-Based Approach
6-(4-Methoxyphenyl)hexanoic acid is a solid, non-volatile organic compound. Its structure comprises a hexanoic acid chain attached to a methoxy-substituted benzene ring. This structure informs our safety assessment. Aromatic carboxylic acids are typically crystalline solids and can be irritating to the skin, eyes, and respiratory tract.[1] The powdered form of organic chemicals, in general, presents a risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the foundational step in safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 6-(4-Methoxyphenyl)hexanoic acid.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 particulate respirator should be considered. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Nitrile gloves. | Laboratory coat. An impervious apron may be necessary for larger volumes. | Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Transferring Solutions | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Work in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls. | A NIOSH-approved respirator with organic vapor cartridges and particulate pre-filters may be required depending on the spill size. |
The causality behind these choices is rooted in preventing the primary routes of exposure: dermal contact, ocular contact, and inhalation.[2][3]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the lifecycle of 6-(4-Methoxyphenyl)hexanoic acid in the laboratory.
Safe handling workflow for 6-(4-Methoxyphenyl)hexanoic acid.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Ensure the label on the container matches the product ordered.
-
Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2]
-
Segregate from incompatible materials such as strong oxidizing agents and bases.[4] Carboxylic acids can react exothermically with bases.[4]
-
Keep the container tightly sealed to prevent absorption of moisture.
-
-
Weighing and Aliquoting (Solid Form):
-
All handling of the powdered compound should ideally be done within a chemical fume hood to minimize inhalation risk.[5]
-
If a fume hood is not available, use a powder weighing station or, at a minimum, work in a well-ventilated area and wear respiratory protection.[5]
-
Use dedicated, clean spatulas and weighing boats to prevent cross-contamination.[2]
-
Avoid creating dust clouds.[6] Handle the powder gently.
-
-
Solution Preparation:
-
When preparing solutions, slowly add the solid 6-(4-Methoxyphenyl)hexanoic acid to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions, although with common organic solvents, this is less likely for this compound.
-
Ensure all work is performed in a chemical fume hood or a well-ventilated area.
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid 6-(4-Methoxyphenyl)hexanoic acid, contaminated weighing paper, and gloves in a designated, clearly labeled hazardous waste container for non-halogenated solid organic waste.[7][8]
-
Liquid Waste: Solutions containing 6-(4-Methoxyphenyl)hexanoic acid should be collected in a separate, clearly labeled hazardous waste container for non-halogenated liquid organic waste.[7][8][9] Do not mix with halogenated solvent waste, as this can increase disposal costs and complexity.[8][10]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[10] After rinsing, the container can be disposed of as regular laboratory glass or plastic, with the label defaced.[10]
-
-
Spill Management:
-
Small Spills (Solid): In a well-ventilated area and wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Small Spills (Liquid): In a well-ventilated area and wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the immediate area. Alert your laboratory supervisor and institutional EHS. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. The principles of careful handling, diligent use of PPE, and responsible disposal are the cornerstones of excellent laboratory practice.
References
- Braun Research Group.
- Environment, Health and Safety. Appendix I - Hazards Of Functional Groups.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Campus Operations.
- National Oceanic and Atmospheric Administration. Acids, Carboxylic | CAMEO Chemicals.
- Quimivita.
- LookChem. CAS No.107228-87-5,6-(4-methoxyphenyl).
- Vanderbilt University Medical Center.
- Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Published March 4, 2025.
- coatingAI. Best Practices for Powder Storage and Handling. Published May 19, 2025.
- Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. University of California, Berkeley.
- Research Safety. Hazardous Waste Disposal Guide. Northwestern University. Published February 27, 2023.
- Amadis Chemical. 6-(4-Methoxyphenyl)hexanoic acid,107228-87-5. Published August 10, 2012.
- ResearchGate.
- Slideshare.
- BLD Pharm. 107228-87-5|6-(4-Methoxyphenyl)hexanoic acid.
- Britannica. Carboxylic acid - Aromatic, Organic, Reactions. Published January 22, 2026.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Iowa State University. Chemical Handling and Storage - Environmental Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
